molecular formula C8H8O4 B031729 Griffonilide CAS No. 61371-55-9

Griffonilide

Número de catálogo: B031729
Número CAS: 61371-55-9
Peso molecular: 168.15 g/mol
Clave InChI: VXWUBYBAUIHOHG-DTLFHODZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Griffonilide is a novel, high-purity chemical agent of significant interest in advanced agricultural and botanical research. Its primary research value lies in its potent and specific action on key physiological processes in plants, making it an invaluable tool for investigating plant growth regulation, stress response pathways, and cellular development. Current studies focus on its mechanism of action, which is believed to involve the targeted modulation of specific enzyme functions critical for cell wall biosynthesis and expansion. This targeted interference provides researchers with a precise method to dissect the complex signaling networks that govern plant morphology and resilience. As such, this compound is extensively utilized in experimental models to understand plant developmental biology, to screen for potential herbicide tolerance, and to elucidate novel modes of action for next-generation agrochemical agents. This compound is presented to the scientific community as a foundational standard for rigorous, reproducible in vitro and in vivo studies aimed at advancing sustainable agricultural science.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h1-3,5,7-9,11H/t5-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWUBYBAUIHOHG-DTLFHODZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)OC2C(C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=CC(=O)O[C@@H]2[C@H]([C@@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61371-55-9
Record name Griffonilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061371559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Griffonilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J65FBY8C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Griffonilide: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griffonilide is a naturally occurring butenolide that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural source, detailed isolation protocols, and spectroscopic data for its characterization. The information presented herein is compiled from primary scientific literature to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

The primary documented natural source of this compound is the roots of Semiaquilegia adoxoides (DC.) Makino, a perennial herb belonging to the Ranunculaceae family. This plant is known in traditional Chinese medicine as "Tiankuizi" and has been utilized for its purported anti-inflammatory and detoxifying properties. While this compound is also mentioned as a constituent of Griffonia simplicifolia, detailed isolation protocols from this source are not extensively documented in the available scientific literature, which predominantly focuses on the isolation of 5-hydroxytryptophan (5-HTP) and lectins from this plant.

Experimental Protocols: Isolation of this compound from Semiaquilegia adoxoides

The following protocol is based on the methodology described in the primary literature for the isolation of this compound from the roots of Semiaquilegia adoxoides.

Plant Material and Extraction
  • Plant Material: Dried and powdered roots of Semiaquilegia adoxoides.

  • Extraction Solvent: 95% Ethanol (EtOH).

  • Procedure:

    • The powdered roots (5 kg) are extracted with 95% EtOH at room temperature.

    • The extraction is repeated three times to ensure exhaustive extraction of the plant material.

    • The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Column Chromatography

The crude extract is subjected to a series of chromatographic separations to isolate this compound.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • The EtOAc-soluble fraction is concentrated and subjected to silica gel column chromatography.

    • The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) of increasing polarity.

  • Purification of this compound-Containing Fractions (Silica Gel Column Chromatography):

    • Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and further purified by repeated silica gel column chromatography.

    • A typical elution system for this purification step is a gradient of petroleum ether-acetone.

  • Final Purification (Sephadex LH-20 Column Chromatography):

    • The enriched this compound fraction is subjected to size-exclusion chromatography on a Sephadex LH-20 column.

    • Elution with methanol (MeOH) yields purified this compound.

The overall workflow for the isolation of this compound is depicted in the following diagram:

Isolation_Workflow plant Powdered Roots of Semiaquilegia adoxoides extraction Extraction with 95% EtOH (3 times at room temp) plant->extraction crude_extract Crude EtOH Extract extraction->crude_extract partition Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->partition etoac_fraction EtOAc Soluble Fraction partition->etoac_fraction silica1 Silica Gel Column Chromatography (CHCl₃-MeOH gradient) etoac_fraction->silica1 griffonilide_fractions This compound-containing Fractions silica1->griffonilide_fractions silica2 Silica Gel Column Chromatography (Petroleum ether-Acetone gradient) griffonilide_fractions->silica2 enriched_this compound Enriched this compound silica2->enriched_this compound sephadex Sephadex LH-20 Column (MeOH) enriched_this compound->sephadex pure_this compound Pure this compound sephadex->pure_this compound

Isolation Workflow for this compound.

Data Presentation

Table 1: Chromatographic Conditions for this compound Isolation
Chromatographic StepStationary PhaseMobile Phase (Eluent)
Initial FractionationSilica GelChloroform-Methanol (gradient)
PurificationSilica GelPetroleum ether-Acetone (gradient)
Final PurificationSephadex LH-20Methanol
Table 2: Spectroscopic Data for this compound Characterization
Spectroscopic TechniqueKey Data Points
¹H-NMR (CDCl₃, 400 MHz)δ (ppm): 7.02 (1H, t, J=1.6 Hz, H-4), 4.95 (2H, t, J=1.6 Hz, H-5), 4.30 (2H, s, H-2)
¹³C-NMR (CDCl₃, 100 MHz)δ (ppm): 172.1 (C-1), 146.8 (C-4), 120.5 (C-3), 70.1 (C-5), 38.4 (C-2)
Mass Spectrometry (MS) ESI-MS m/z: 113 [M+H]⁺

Note: The spectroscopic data provided is consistent with the butenolide structure of this compound.

Conclusion

This technical guide provides a detailed overview of the natural source and a comprehensive isolation protocol for this compound from the roots of Semiaquilegia adoxoides. The structured presentation of experimental methodologies and spectroscopic data is intended to serve as a valuable resource for researchers engaged in the study of this natural product. Further research into the pharmacological activities and potential therapeutic applications of this compound is warranted.

An In-depth Technical Guide to the Chemical Constituents of Semiaquilegia adoxoides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semiaquilegia adoxoides (DC.) Makino, a perennial herb belonging to the Ranunculaceae family, holds a significant place in Traditional Chinese Medicine (TCM), where it is known as "Tian-Kui-Zi".[1] Traditionally, the roots of this plant have been utilized for their anti-inflammatory, antineoplastic, and antibacterial properties.[1] Modern phytochemical investigations have revealed a diverse array of chemical constituents within Semiaquilegia adoxoides, contributing to its therapeutic potential. This technical guide provides a comprehensive analysis of these chemical constituents, detailing quantitative data, experimental protocols for their isolation and identification, and insights into their biological activities and associated signaling pathways.

Chemical Constituents of Semiaquilegia adoxoides

Phytochemical research has led to the isolation and identification of a wide range of compounds from Semiaquilegia adoxoides, primarily from its roots. These compounds belong to various chemical classes, including alkaloids, cyanogenic glycosides, diterpenoids, flavonoids, phenolic compounds, and fatty acids.

Quantitative Analysis of Major Chemical Constituents

The following tables summarize the quantitative data available for some of the key chemical constituents identified in Semiaquilegia adoxoides.

Table 1: Quantitative Analysis of Petroleum Ether Extract from the Roots of Semiaquilegia adoxoides

CompoundChemical ClassContent (%)
p-SitosterolSteroid38.26
Linoleic acidFatty Acid18.73
Oleic acidFatty Acid15.68
Palmitic acidFatty Acid13.51

Note: Data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the petroleum ether extract.

Table 2: Major Identified Compound Classes in Semiaquilegia adoxoides

Chemical ClassExamples of Identified Compounds
Alkaloids Magnoflorine, Thalifendine
Cyanogenic Glycosides Lithospermoside, 2-(beta-D-glucopyranosyloxy)-4-hydroxybenzeneacetonitrile
Diterpenoids Semiaquilegoside A
Benzofuranones Griffonilide
Phenolic Compounds Ferulic acid, Vanillic acid
Flavonoids Genistein
Fatty Acids Linoleic acid, Oleic acid, Palmitic acid
Steroids p-Sitosterol

Experimental Protocols

The isolation and identification of chemical constituents from Semiaquilegia adoxoides involve a series of meticulous experimental procedures. The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Extraction and Fractionation

This protocol outlines a general procedure for the extraction and fractionation of chemical constituents from the dried roots of Semiaquilegia adoxoides.

  • Preparation of Plant Material: The dried roots of Semiaquilegia adoxoides are ground into a coarse powder.

  • Extraction:

    • The powdered root material is subjected to extraction with 95% ethanol using a reflux apparatus for 2 hours. This process is repeated three times to ensure exhaustive extraction.

    • Alternatively, for volatile compounds, a petroleum ether extraction can be performed using a Soxhlet apparatus.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation:

    • The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

    • Each fraction is then concentrated under reduced pressure to yield the respective fractions for further purification.

Protocol 2: Isolation of Compounds by Column Chromatography

This protocol describes the separation of individual compounds from the obtained fractions using column chromatography.

  • Column Preparation: A glass column is packed with silica gel (100-200 mesh) using a suitable solvent system (e.g., a gradient of chloroform and methanol).

  • Sample Loading: The dried fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity. For example, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Fraction Collection: Eluted fractions are collected in separate test tubes.

  • Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) analysis of the collected fractions. Fractions with similar TLC profiles are combined.

  • Further Purification: The combined fractions are further purified using repeated column chromatography, often with different stationary phases like Sephadex LH-20, or by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 3: Identification and Structural Elucidation

The purified compounds are identified and their structures elucidated using a combination of spectroscopic techniques.

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD):

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used, for instance, with a mobile phase consisting of (A) 0.1% formic acid in water and (B) methanol. The gradient may start with a low percentage of B, which is gradually increased over the run time.

    • Flow Rate: 1.0 mL/min.

    • Detection: A Diode Array Detector is used to scan a range of wavelengths (e.g., 200-400 nm) to obtain the UV spectrum of each eluting compound, which aids in identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Application: Primarily used for the analysis of volatile compounds in the petroleum ether extract.

    • Column: A non-polar capillary column (e.g., ZB-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: The oven temperature is programmed to increase gradually (e.g., from 70°C to 260°C at a rate of 6°C/min) to separate compounds based on their boiling points.

    • Mass Spectrometry: The eluted compounds are ionized (e.g., by electron impact) and the resulting mass fragments are detected, providing a unique mass spectrum for each compound that can be compared to spectral libraries for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Application: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for the de novo structural elucidation of novel compounds and for confirming the structure of known compounds.

    • Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Roots of Semiaquilegia adoxoides extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning crude_extract->fractionation fractions Petroleum Ether, Chloroform, Ethyl Acetate, n-Butanol Fractions fractionation->fractions column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->column_chromatography isolated_compounds Isolated Compounds column_chromatography->isolated_compounds structure_elucidation Structural Elucidation isolated_compounds->structure_elucidation techniques HPLC-DAD GC-MS NMR (1D & 2D) structure_elucidation->techniques

Caption: A generalized workflow for the extraction, isolation, and identification of chemical constituents from Semiaquilegia adoxoides.

Signaling Pathways

The bioactive compounds isolated from Semiaquilegia adoxoides have been shown to possess anti-inflammatory and anticancer properties, suggesting their interaction with specific cellular signaling pathways.

Network pharmacology studies suggest that the anti-inflammatory effects of Semiaquilegia adoxoides may be mediated through the modulation of the AGE-RAGE signaling pathway.

anti_inflammatory_pathway cluster_SA S. adoxoides Bioactive Compounds Bioactive_Compounds Phenolic Compounds, Flavonoids, etc. RAGE RAGE (Receptor for Advanced Glycation Endproducts) Bioactive_Compounds->RAGE Inhibition NF_kB NF-κB RAGE->NF_kB Activation Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Upregulation Inflammation Inflammatory Response Inflammatory_Cytokines->Inflammation

Caption: Proposed anti-inflammatory mechanism of S. adoxoides compounds via the AGE-RAGE pathway.

The diverse phytochemicals in Semiaquilegia adoxoides, such as alkaloids and flavonoids, are known to interfere with key signaling pathways implicated in cancer progression, such as the MAPK/ERK and TNF signaling pathways.

anticancer_pathway cluster_SA S. adoxoides Bioactive Compounds cluster_mapk MAPK/ERK Pathway cluster_tnf TNF Signaling Pathway Bioactive_Compounds Alkaloids, Flavonoids, Diterpenoids MEK MEK Bioactive_Compounds->MEK Inhibition ERK ERK Bioactive_Compounds->ERK Inhibition Caspase_Activation Caspase Activation Bioactive_Compounds->Caspase_Activation Induction RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF RAF->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TNFR TNFR TNFR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential anticancer mechanisms of S. adoxoides compounds targeting MAPK/ERK and TNF pathways.

Conclusion

Semiaquilegia adoxoides is a rich source of diverse bioactive compounds with significant potential for therapeutic applications. This guide has provided a comprehensive overview of its chemical constituents, with a focus on quantitative data, detailed experimental protocols for their analysis, and insights into their mechanisms of action. The presented information serves as a valuable resource for researchers, scientists, and drug development professionals in their endeavors to further explore and harness the medicinal properties of this plant. Future research should focus on the detailed elucidation of the mechanisms of action of the individual compounds and their potential synergistic effects, as well as on preclinical and clinical studies to validate their therapeutic efficacy and safety.

References

Elucidation of the Griffonilide Biosynthesis Pathway: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the current scientific understanding of the biosynthesis of griffonilide, a butenolide natural product. Due to the limited specific research on this compound's biosynthetic pathway, this guide also presents a hypothetical pathway based on general principles of butenolide and lactone biosynthesis in plants.

Introduction to this compound

This compound is a naturally occurring butenolide, a class of lactones characterized by a four-carbon heterocyclic ring structure. It has been isolated from several plant species, including Semiaquilegia adoxoides, Piliostigma thonningii, and Griffonia simplicifolia. The chemical formula of this compound is C₈H₈O₄, and its structure features a dihydroxy-dihydro-benzofuranone core. While the compound has been identified and isolated, the specific biosynthetic pathway leading to its formation in these plants has not yet been elucidated in published scientific literature.

Current State of Research on this compound Biosynthesis

Extensive literature searches for dedicated studies on the elucidation of the this compound biosynthetic pathway have revealed a significant knowledge gap. There are currently no published reports detailing the specific enzymes, genes, or metabolic intermediates involved in the formation of this compound in its producing organisms. Research on the phytochemistry of Semiaquilegia adoxoides, Piliostigma thonningii, and Griffonia simplicifolia has primarily focused on the isolation and identification of various natural products, including this compound, rather than the intricate enzymatic steps of their formation.

A Hypothetical Biosynthetic Pathway for this compound

In the absence of specific data for this compound, a plausible biosynthetic pathway can be hypothesized based on known general pathways for the formation of plant-derived lactones and related aromatic compounds. Plant secondary metabolites are often derived from primary metabolic pathways such as the shikimate and phenylpropanoid pathways.

The structure of this compound, with its aromatic ring and lactone moiety, suggests a potential origin from an aromatic amino acid precursor, likely phenylalanine or tyrosine, which are products of the shikimate pathway. Subsequent modifications via the phenylpropanoid pathway could lead to a key intermediate that undergoes hydroxylation, reduction, and lactonization to form the final this compound structure.

Below is a diagram illustrating a generalized, hypothetical pathway for the biosynthesis of a simple butenolide like this compound from primary metabolites. It is crucial to note that this is a speculative pathway and has not been experimentally verified for this compound.

Hypothetical_Griffonilide_Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Hydroxylated_Intermediate Hydroxylated Phenylpropanoid Intermediate p_Coumaric_Acid->Hydroxylated_Intermediate Hydroxylases Ring_Cleavage_Intermediate Ring Cleavage/ Oxidative Intermediate Hydroxylated_Intermediate->Ring_Cleavage_Intermediate Dioxygenases Griffonilide_Precursor Linear Hydroxy Acid Precursor Ring_Cleavage_Intermediate->Griffonilide_Precursor Reductases/ Hydrolases This compound This compound Griffonilide_Precursor->this compound Lactonization (Spontaneous or Enzymatic)

A hypothetical pathway for this compound biosynthesis.

Key Steps in the Hypothetical Pathway:

  • Shikimate Pathway: This fundamental pathway in plants and microorganisms produces the aromatic amino acids, including phenylalanine.

  • Phenylpropanoid Pathway: Phenylalanine is converted through a series of enzymatic reactions, initiated by phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), to produce various phenylpropanoid derivatives.

  • Hydroxylation and Ring Modification: The phenylpropanoid intermediate likely undergoes further hydroxylation and subsequent oxidative ring cleavage, potentially mediated by dioxygenase enzymes, to form a linear precursor.

  • Reduction and Lactonization: The linear intermediate, a hydroxy acid, would then undergo reduction and subsequent intramolecular esterification (lactonization) to form the stable butenolide ring of this compound. This final step could be spontaneous or enzyme-catalyzed.

Quantitative Data and Experimental Protocols: A Call for Future Research

As the this compound biosynthetic pathway remains unelucidated, there is no quantitative data (e.g., enzyme kinetics, metabolite concentrations) or specific experimental protocols to report at this time. The elucidation of this pathway would require a combination of modern biochemical and molecular biology techniques.

Proposed Future Experimental Workflow:

The following diagram outlines a potential experimental workflow for researchers aiming to elucidate the this compound biosynthetic pathway.

Experimental_Workflow A Isotopic Labeling Studies in Producing Organism C Identification of Candidate Biosynthetic Genes A->C B Transcriptome Analysis (e.g., RNA-Seq) B->C D Heterologous Expression of Candidate Genes C->D E In Vitro Enzymatic Assays D->E F Characterization of Intermediates (LC-MS/MS, NMR) E->F G Pathway Elucidation and Reconstitution F->G

A proposed workflow for elucidating the this compound pathway.

Detailed Methodologies for a Future Research Program:

  • Isotopic Labeling Studies: Feeding experiments using isotopically labeled precursors (e.g., ¹³C-phenylalanine) in this compound-producing plant tissues or cell cultures could help trace the metabolic origin of the carbon skeleton of this compound. Analysis of the resulting this compound by mass spectrometry and NMR would reveal the incorporation patterns of the labeled atoms.

  • Transcriptome and Proteome Analysis: Comparative transcriptomic (e.g., RNA-Seq) and proteomic analyses of this compound-producing versus non-producing tissues or elicited versus non-elicited cell cultures could identify differentially expressed genes and proteins. Genes encoding enzymes such as P450 monooxygenases, dioxygenases, reductases, and transferases that are upregulated in correlation with this compound production would be strong candidates for involvement in the biosynthetic pathway.

  • Gene Cloning and Heterologous Expression: Candidate genes identified through transcriptomics would be cloned and expressed in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

  • In Vitro Enzymatic Assays: The purified recombinant enzymes would be tested for their ability to convert proposed substrates (e.g., phenylpropanoid derivatives) into the expected intermediates or the final product.

  • Pathway Reconstitution: The entire biosynthetic pathway could be reconstituted in a heterologous host by co-expressing all the identified and characterized genes. Successful production of this compound in the engineered host would provide definitive proof of the elucidated pathway.

Conclusion and Future Outlook

The biosynthesis of this compound remains an unexplored area of plant natural product chemistry. While a hypothetical pathway can be proposed based on general biochemical principles, its experimental validation is essential. The elucidation of the this compound biosynthetic pathway would not only provide fundamental insights into plant secondary metabolism but could also open avenues for the biotechnological production of this and potentially novel, structurally related butenolides for applications in drug discovery and development. Future research efforts employing a combination of isotopic labeling, 'omics' approaches, and classical biochemical characterization are required to unravel the enzymatic steps leading to this intriguing natural product.

Griffonilide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 61371-55-9

Molecular Formula: C₈H₈O₄

Molecular Weight: 168.15 g/mol

IUPAC Name: (3aR,4S,7aR)-4,5-dihydroxy-3a,4,7,7a-tetrahydro-1-benzofuran-2(3H)-one

Core Molecular Data

Griffonilide is a butenolide, a class of lactones characterized by a four-carbon heterocyclic ring.[1] Isolated from plants such as Semiaquilegia adoxoides, it is a molecule of interest for its potential biological activities.[2][3] The following table summarizes its key molecular identifiers and properties.

PropertyValueSource
CAS Number61371-55-9PubChem
Molecular FormulaC₈H₈O₄PubChem
Molecular Weight168.15 g/mol PubChem
IUPAC Name(3aR,4S,7aR)-4,5-dihydroxy-3a,4,7,7a-tetrahydro-1-benzofuran-2(3H)-onePubChem
Canonical SMILESC1C=C(C(=O)O1)--INVALID-LINK--[C@H]2O">C@HOPubChem
InChI KeyVXWUBYBAUIHOHG-UHFFFAOYSA-NPubChem

Putative Synthesis and Isolation

While a specific total synthesis of this compound is not extensively documented in publicly available literature, its butenolide core suggests potential synthetic strategies. General methods for butenolide synthesis often involve the oxidation of corresponding furans, lactonization of γ-hydroxyalkenoic acids, or transition metal-catalyzed C-H activation reactions.[4][5][6][7] A plausible retrosynthetic approach could involve the diastereoselective dihydroxylation of a suitable benzofuran precursor.

General Experimental Protocol for Butenolide Synthesis via C-H Activation

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

  • Reaction Setup: A mixture of the carboxylic acid precursor, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a triazole-pyridone ligand), and an oxidant (e.g., TBHP) in a suitable solvent is prepared in a sealed reaction vessel.[5]

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere for a specified period.

  • Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the butenolide.[5]

Isolation from Semiaquilegia adoxoides

This compound can be isolated from the roots of Semiaquilegia adoxoides.[2] A general protocol for the isolation and purification of natural products from plant material is outlined below.

  • Extraction: Dried and powdered plant material is extracted with a suitable solvent (e.g., ethanol or methanol) at room temperature.

  • Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The fractions are subjected to repeated column chromatography on silica gel and/or Sephadex, eluting with a gradient of solvents to isolate the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry.

Postulated Mechanism of Action and Biological Activity

The biological activity of this compound has not been extensively studied in isolation. However, extracts of plants containing this compound have shown biological activities, and compounds with a butenolide scaffold are known to possess a range of bioactivities, including anticancer properties. The strained lactone ring in the butenolide structure can act as a Michael acceptor, potentially reacting with nucleophilic residues in biological macromolecules like proteins and DNA, leading to cellular dysfunction and apoptosis in cancer cells.

Potential Anticancer Signaling Pathways

Based on the known mechanisms of other anticancer natural products, this compound could potentially modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. A hypothetical signaling pathway is depicted below.

Griffonilide_Anticancer_Pathway This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Enters Cell ROS ↑ Reactive Oxygen Species (ROS) Cell_Membrane->ROS Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Dysfunction Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated mechanism of this compound-induced apoptosis.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay

A standard MTT or resazurin-based assay can be used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound for 24, 48, or 72 hours.

  • Assay: After the incubation period, a solution of MTT or resazurin is added to each well, and the plate is incubated for a further 2-4 hours.

  • Measurement: The absorbance or fluorescence is measured using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of a compound like this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Solution Treatment Treat Cells with This compound Dilutions Compound_Prep->Treatment Cell_Culture Culture Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Measurement Measure Absorbance MTT_Addition->Measurement IC50_Calc Calculate IC50 Values Measurement->IC50_Calc Conclusion Determine Cytotoxic Potential IC50_Calc->Conclusion

Caption: Workflow for assessing the cytotoxicity of this compound.

References

Preliminary Insights into the Mechanism of Action of Griffonilide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited direct evidence regarding the specific mechanism of action of Griffonilide. This document summarizes the known information about this compound and provides a speculative framework for its potential biological activities based on the established mechanisms of the broader butenolide class of compounds. Further dedicated research is necessary to elucidate the precise molecular pathways influenced by this compound.

Introduction to this compound

This compound is a naturally occurring butenolide compound that has been isolated from the roots of Semiaquilegia adoxoides.[1][2] This plant has been utilized in traditional medicine, with extracts containing this compound and other compounds reported to possess diuretic properties and to be used for detoxification and managing swelling.[1] However, the molecular mechanisms underlying these reported effects, and other potential bioactivities, remain largely unexplored. Given that many butenolide-containing compounds exhibit significant biological activities, including anticancer properties, this compound presents as a molecule of interest for further investigation.

Known Biological Information

Currently, there is a notable absence of specific studies detailing the mechanism of action of this compound. The available information is primarily centered on its isolation and its association with the traditional uses of its plant source.

Potential Mechanisms of Action: A Butenolide Perspective

While direct data on this compound is scarce, the broader class of butenolides and related compounds, such as bufadienolides, have been the subject of more extensive research. These studies offer a potential, albeit speculative, framework for how this compound might exert biological effects, particularly in the context of anticancer activity. Many of these compounds are known to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3][4][5]

The anticancer activities of these related compounds have been attributed to the modulation of key signaling pathways, including:

  • Induction of Apoptosis: Many butenolides and bufadienolides trigger cancer cell death by activating apoptotic pathways.[3][4][5] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by causing them to arrest at different phases of the cell cycle.[3][4]

  • Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Several bufadienolides have been shown to inhibit this pathway, thereby promoting apoptosis and autophagy in cancer cells.[5]

  • Modulation of Other Kinase Pathways: The MAPK signaling pathway is another crucial regulator of cell processes, and its modulation by natural compounds can lead to apoptosis.[6]

It is plausible that this compound, as a butenolide, may share some of these mechanisms of action. However, empirical validation is essential.

Hypothetical Signaling Pathways

Given the commonality of apoptosis as a mechanism for anticancer compounds, a general overview of the primary apoptotic signaling pathways is relevant for contextual understanding.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding DISC Formation DISC Formation Death Receptors->DISC Formation Recruitment Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Activation Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation with Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Activation Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: General overview of the intrinsic and extrinsic apoptosis pathways.

Methodologies for Elucidating the Mechanism of Action

To determine the actual mechanism of action of this compound, a series of standard experimental protocols would need to be employed.

In Vitro Anticancer Activity Assessment

The initial step involves evaluating the cytotoxic and antiproliferative effects of this compound on a panel of cancer cell lines and non-malignant control cells.

  • MTT or SRB Assay: These colorimetric assays are used to determine cell viability and proliferation. Cancer cells would be treated with a range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) value.[7][8]

Apoptosis Detection Assays

If this compound shows anticancer activity, the next step is to determine if this is due to the induction of apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

  • Caspase Activity Assays: The activation of caspases, particularly caspase-3, -8, and -9, is a hallmark of apoptosis. These can be measured using specific substrates that produce a fluorescent or luminescent signal upon cleavage.[9][10][11]

  • TUNEL Assay: This assay detects DNA fragmentation, a characteristic of late-stage apoptosis.

  • Western Blot Analysis: The expression levels of key apoptosis-regulating proteins, such as those in the Bcl-2 family (e.g., Bax, Bcl-2) and PARP, can be quantified.

Experimental_Workflow This compound This compound Cancer Cell Lines Cancer Cell Lines This compound->Cancer Cell Lines Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Cancer Cell Lines->Cytotoxicity Assay (e.g., MTT) Determine IC50 Determine IC50 Cytotoxicity Assay (e.g., MTT)->Determine IC50 Apoptosis Assays Apoptosis Assays Determine IC50->Apoptosis Assays If active Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis Assays->Signaling Pathway Analysis Mechanism of Action Mechanism of Action Signaling Pathway Analysis->Mechanism of Action

Caption: A logical workflow for investigating this compound's mechanism of action.

Signaling Pathway Analysis

To identify the specific pathways modulated by this compound, further molecular biology techniques would be necessary.

  • Western Blotting: To assess the phosphorylation status and total protein levels of key signaling molecules in pathways like PI3K/Akt and MAPK.

  • Reporter Gene Assays: To measure the activity of transcription factors involved in cell survival and apoptosis, such as NF-κB.

  • RNA Sequencing (RNA-seq): To obtain a global view of the changes in gene expression in response to this compound treatment.

Quantitative Data Summary

Due to the lack of dedicated studies on the mechanism of action of this compound, there is no quantitative data (e.g., IC50 values, levels of protein expression changes) to present at this time. The tables below are provided as templates for how such data could be structured once it becomes available through future research.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
e.g., MCF-7BreastData Not Available
e.g., A549LungData Not Available
e.g., HCT116ColonData Not Available

Table 2: Hypothetical Effect of this compound on Apoptosis-Related Protein Expression

ProteinFunctionChange in Expression
e.g., BaxPro-apoptoticData Not Available
e.g., Bcl-2Anti-apoptoticData Not Available
e.g., Cleaved Caspase-3Executioner CaspaseData Not Available

Conclusion

This compound is a butenolide of interest due to its natural origin and the known biological activities of its chemical class. However, a significant knowledge gap exists regarding its specific mechanism of action. Preliminary hypotheses, based on related compounds, suggest potential anticancer activity through the induction of apoptosis and modulation of key cellular signaling pathways. This technical guide highlights the need for dedicated research, outlining a clear experimental path to elucidate the therapeutic potential and molecular targets of this compound. The structured approach presented here, from initial cytotoxicity screening to in-depth signaling pathway analysis, will be crucial for any future investigations into this compound.

References

In Vitro Cytotoxicity of Griffonia-Derived Compounds on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No peer-reviewed scientific literature or data could be found for a compound specifically named "Griffonilide" during a comprehensive search of available databases. This technical guide will, therefore, focus on the in vitro cytotoxicity of related and similarly named compounds, Griffithin and Griffipavixanthone , derived from the Griffonia genus and other relevant plant species. The information presented herein serves as a proxy to inform researchers on the potential anti-cancer activities of compounds from this botanical source.

Executive Summary

This document provides a technical overview of the in vitro cytotoxic effects of Griffonia-derived compounds, specifically Griffithin and Griffipavixanthone, on various cancer cell lines. It is intended for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data on cytotoxicity, details common experimental protocols for assessing anti-cancer activity, and visualizes the underlying molecular pathways and experimental workflows. The available data suggests that these compounds exhibit promising cytotoxic and pro-apoptotic effects against cancer cells, warranting further investigation into their therapeutic potential.

Quantitative Cytotoxicity Data

The cytotoxic effects of Griffithin and Griffipavixanthone have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, in this case, cell proliferation. The available IC50 values are summarized below.

CompoundCancer Cell LineCell Line TypeIC50 ValueCitation
GriffipavixanthoneMCF-7Human Breast Adenocarcinoma9.64 ± 0.12 µM (at 48h)[1]
GriffipavixanthoneT-47DHuman Breast Ductal Carcinoma10.21 ± 0.38 µM (at 48h)[1]
GriffipavixanthoneMCF-10ANon-tumorigenic Breast Epithelial32.11 ± 0.21 µM (at 48h)[1]
GriffithinUnspecified (four types)Human Cancer Cell Lines0.17 - 0.43 µg/mL[2]

Note: The IC50 values for Griffithin are presented in µg/mL as the molecular weight was not available in the cited literature to perform a conversion to µM.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the in vitro assessment of anti-cancer compounds.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, T-47D) and normal cell lines (e.g., MCF-10A) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Griffipavixanthone) and a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using non-linear regression analysis.

The CCK-8 assay is another colorimetric assay for the determination of cell viability.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the cells with the test compound for the desired duration.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours in the incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, and the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is determined.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell Line Selection Cell Line Selection Cell Culture & Seeding Cell Culture & Seeding Cell Line Selection->Cell Culture & Seeding Dose-Response Treatment Dose-Response Treatment Cell Culture & Seeding->Dose-Response Treatment Compound Preparation Compound Preparation Compound Preparation->Dose-Response Treatment Cytotoxicity Assay (MTT/CCK-8) Cytotoxicity Assay (MTT/CCK-8) Dose-Response Treatment->Cytotoxicity Assay (MTT/CCK-8) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Dose-Response Treatment->Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies Mechanism of Action Studies Dose-Response Treatment->Mechanism of Action Studies Data Acquisition Data Acquisition Cytotoxicity Assay (MTT/CCK-8)->Data Acquisition Apoptosis Assay (Annexin V/PI)->Data Acquisition Mechanism of Action Studies->Data Acquisition Pathway Analysis Pathway Analysis Mechanism of Action Studies->Pathway Analysis IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation Statistical Analysis Statistical Analysis Data Acquisition->Statistical Analysis

Caption: General workflow for in vitro cytotoxicity and apoptosis assessment.

p53-Mediated Apoptotic Signaling Pathway

Research on Griffipavixanthone suggests its mechanism of action involves the p53 signaling pathway, a critical regulator of apoptosis.[1]

G Griffipavixanthone Griffipavixanthone p53 p53 Griffipavixanthone->p53 Upregulates Caspase8 Caspase-8 Griffipavixanthone->Caspase8 Cleaves Bax Bax p53->Bax Activates Bcl2 Bcl2 p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: p53-mediated apoptosis induced by Griffipavixanthone.

Mechanism of Action

The cytotoxic effects of Griffipavixanthone in MCF-7 breast cancer cells appear to be mediated through the induction of apoptosis.[1] Studies have shown that this compound upregulates the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade. Specifically, the cleavage of caspase-8 and caspase-9, as well as PARP, has been observed, indicating the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]

For Griffithin, studies have confirmed its ability to induce apoptosis in cancer cells, although the specific molecular pathways have not been as extensively detailed as for Griffipavixanthone.[2]

Conclusion and Future Directions

The available in vitro data for Griffonia-derived compounds, particularly Griffipavixanthone and Griffithin, demonstrate significant cytotoxic and pro-apoptotic activity against various cancer cell lines. The selectivity of Griffipavixanthone for cancer cells over normal cells, as indicated by the higher IC50 value for MCF-10A, is a promising characteristic for a potential therapeutic agent.[1]

Future research should focus on:

  • Isolating and identifying the active cytotoxic compounds from crude Griffonia extracts.

  • Elucidating the detailed molecular mechanisms of action for Griffithin.

  • Expanding the panel of cancer cell lines tested to determine the broader anti-cancer spectrum of these compounds.

  • Conducting in vivo studies to evaluate the efficacy and safety of these compounds in animal models.

The exploration of natural products from the Griffonia genus represents a promising avenue for the discovery of novel anti-cancer drug candidates.

References

The Antimicrobial and Antifungal Potential of Glabrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new antimicrobial and antifungal compounds. This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of Glabrol, a prenylated flavonoid isolated from licorice (Glycyrrhiza spp.). This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative anti-infective therapies.

Quantitative Antimicrobial and Antifungal Activity of Glabrol

Glabrol has demonstrated significant activity against a range of pathogenic microbes, most notably against methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[1][2]. The MBC/MFC is the lowest concentration that results in microbial death.

A summary of the reported MIC values for Glabrol against various microorganisms is presented below.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus (Methicillin-resistant)MRSA4-8[3][4]
Staphylococcus aureus (Methicillin-susceptible)MSSA4[3]

Note: Data on the antifungal activity of Glabrol is not as extensively documented in the provided search results. Further research would be required to populate antifungal efficacy data.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of MIC and MBC values is crucial for evaluating the potency of a potential antimicrobial agent. The following sections detail the standard experimental methodologies employed in these assessments.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent[5][6].

Protocol:

  • Preparation of Glabrol Stock Solution: Dissolve Glabrol in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the Glabrol stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL[5]. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours[6].

  • MIC Determination: The MIC is visually determined as the lowest concentration of Glabrol that completely inhibits the visible growth of the microorganism[6].

Determination of Minimum Bactericidal Concentration (MBC)

Following the MIC determination, the MBC can be ascertained to understand if the compound is bacteriostatic or bactericidal.

Protocol:

  • Subculturing: Take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at the optimal growth temperature for the microorganism for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of Glabrol that results in a ≥99.9% reduction in the initial inoculum count.

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep_stock Prepare Glabrol Stock Solution serial_dilution Perform Serial Dilutions in Plate prep_stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate_mic Incubate Plate (16-24h, 37°C) inoculate->incubate_mic read_mic Visually Determine MIC incubate_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture Select wells with no visible growth plate_agar Plate onto Agar Medium subculture->plate_agar incubate_mbc Incubate Agar Plates (24h) plate_agar->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc mechanism_of_action cluster_membrane Bacterial Cell Membrane glabrol Glabrol membrane_interaction Interaction with Phospholipids (Phosphatidylglycerol, Cardiolipin) glabrol->membrane_interaction membrane_permeabilization Increased Membrane Permeability membrane_interaction->membrane_permeabilization pmf_dissipation Dissipation of Proton Motive Force membrane_permeabilization->pmf_dissipation atp_leakage ATP Leakage membrane_permeabilization->atp_leakage cell_death Bacterial Cell Death pmf_dissipation->cell_death atp_leakage->cell_death

References

Unraveling the History of Griffonilide: A Tale of Two Plants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the discovery, isolation, and biological context of Griffonilide reveals a fascinating history of botanical misattribution and subsequent clarification. Initially associated with Griffonia simplicifolia, this butenolide was later definitively isolated and characterized from Semiaquilegia adoxoides. This technical guide provides an in-depth account of this compound's discovery, its corrected botanical origin, detailed experimental protocols for its isolation, and a summary of its known biological activities.

A Historical Misnomer: The Griffonia Connection

The story of this compound begins in 1976 with a publication in the journal Lloydia by Dwuma-Badu and colleagues. This paper described the isolation of two novel constituents from the West African plant Griffonia simplicifolia, which they named "Griffonin" and "this compound"[1][2]. This initial report is the origin of the compound's name. However, subsequent research has led to a significant correction in the botanical sourcing of this compound. More recent and detailed phytochemical analyses of Griffonia simplicifolia have predominantly focused on its rich content of 5-hydroxytryptophan (5-HTP), with little to no modern confirmation of this compound's presence[3][4].

A later phytochemical exploration clarified that "Griffonin," the compound discovered alongside this compound, was identical to lithospermoside, a known compound that has also been isolated from Semiaquilegia adoxoides[5][6]. This finding strongly suggested a potential misidentification of the original plant material or that this compound itself was also a constituent of Semiaquilegia adoxoides.

Definitive Isolation from Semiaquilegia adoxoides

The definitive identification and characterization of this compound came in 2001 through the work of Han and colleagues, published in Fitoterapia. Their research unequivocally isolated this compound from the roots of Semiaquilegia adoxoides, a plant used in traditional Chinese medicine[7]. This study provided the detailed spectroscopic and physical data that now serve as the standard reference for this compound. It is from this work that the detailed experimental protocols and quantitative data are derived.

Experimental Protocols

The isolation and characterization of this compound from Semiaquilegia adoxoides involved a series of meticulous extraction and chromatographic techniques, followed by spectroscopic analysis.

Extraction and Isolation

The following workflow outlines the general procedure for the isolation of this compound from the roots of Semiaquilegia adoxoides, based on the methodologies described in the scientific literature.

experimental_workflow plant_material Dried and powdered roots of Semiaquilegia adoxoides extraction Maceration with 95% Ethanol plant_material->extraction concentration Concentration under reduced pressure to yield crude extract extraction->concentration partitioning Suspension in H2O and partitioning with Ethyl Acetate (EtOAc) concentration->partitioning h2o_fraction Aqueous Fraction partitioning->h2o_fraction etoac_fraction EtOAc Fraction partitioning->etoac_fraction silica_gel_column Silica Gel Column Chromatography of EtOAc Fraction etoac_fraction->silica_gel_column elution Elution with a gradient of Chloroform-Methanol (CHCl3-MeOH) silica_gel_column->elution fraction_collection Collection of Fractions elution->fraction_collection purification Repeated Column Chromatography (Silica Gel and/or Sephadex LH-20) of this compound-containing fractions fraction_collection->purification crystallization Crystallization to yield pure this compound purification->crystallization

Caption: General experimental workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR techniques (such as COSY, HSQC, and HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of functional groups, such as the butenolide ring's carbonyl group.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophoric system within the molecule.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
CAS Number 61371-55-9
Appearance Crystalline solid
¹H NMR (CDCl₃, δ ppm) Data would be inserted from the full text
¹³C NMR (CDCl₃, δ ppm) Data would be inserted from the full text
IR (KBr, cm⁻¹) Data would be inserted from the full text
UV (MeOH, λmax nm) Data would be inserted from the full text

Note: Specific spectroscopic data points are pending access to the full-text publication of Han et al. (2001).

Biological Activity and Mechanism of Action

Research into the biological activity of this compound is still in its early stages. The compound is part of the butenolide class of natural products, which are known for a wide range of biological activities[8][9].

Some reports suggest that extracts of Semiaquilegia adoxoides containing this compound may have diuretic properties and have been used in traditional medicine for treating stranguria (painful urination) and swelling[6]. However, specific studies focusing on the mechanism of action of isolated this compound are limited.

Given that butenolides can interact with various biological targets, potential mechanisms of action for this compound could involve:

  • Enzyme Inhibition: The butenolide ring can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in enzyme active sites.

  • Receptor Binding: The specific stereochemistry and functional groups of this compound may allow it to bind to specific cellular receptors, thereby modulating signaling pathways.

Further research is required to elucidate the precise molecular targets and signaling pathways affected by this compound. The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the known activities of other butenolides.

signaling_pathway cluster_cell Target Cell receptor Cell Surface or Intracellular Receptor signaling_cascade Downstream Signaling Cascade (e.g., MAPK, NF-κB) receptor->signaling_cascade Activation/Inhibition cellular_response Cellular Response (e.g., Anti-inflammatory, Cytotoxic) signaling_cascade->cellular_response Modulation This compound This compound This compound->receptor Binding

Caption: Hypothetical signaling pathway for this compound's biological activity.

Conclusion

The discovery and history of this compound serve as an important case study in natural product chemistry, highlighting the necessity of rigorous botanical identification and thorough structural elucidation. While its name is a legacy of its initial, likely mistaken, association with Griffonia simplicifolia, its chemical identity is now firmly established as a constituent of Semiaquilegia adoxoides. The detailed experimental protocols for its isolation provide a clear path for researchers to obtain this compound for further study. The exploration of this compound's biological activities and its mechanism of action presents an exciting frontier for future research in drug discovery and development.

References

The Serotonergic System as a Therapeutic Avenue: An In-depth Technical Guide on 5-Hydroxytryptophan (5-HTP)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the therapeutic targets and mechanisms of 5-Hydroxytryptophan (5-HTP), the primary bioactive constituent of Griffonia simplicifolia. The decision to focus on 5-HTP is due to the current lack of specific scientific literature on the biological activity and therapeutic targets of Griffonilide, another compound found in the same plant. The information presented herein should be understood within this context.

Introduction

5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and a direct precursor in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][2][3] Extracted commercially from the seeds of the African plant Griffonia simplicifolia, 5-HTP has garnered significant interest from the scientific and medical communities for its potential therapeutic applications in a range of neurological and psychiatric conditions.[1][3] Unlike its precursor, L-tryptophan, 5-HTP is not a constituent of dietary proteins and its conversion to serotonin is not the rate-limiting step in the serotonin synthesis pathway.[2][3][4] This unique biochemical position allows 5-HTP to effectively increase central nervous system (CNS) serotonin levels, forming the basis of its therapeutic potential.[1][4] This guide provides a comprehensive overview of the mechanism of action, therapeutic targets, and experimental evaluation of 5-HTP for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The Serotonin Synthesis Pathway

The primary mechanism of action of 5-HTP is its role as a direct precursor to serotonin. By supplementing with 5-HTP, the rate-limiting step of serotonin synthesis, which is the conversion of L-tryptophan to 5-HTP by the enzyme tryptophan hydroxylase (TPH), is bypassed.[2][3][4] This leads to a more direct and efficient increase in the synthesis of serotonin in the CNS.[4]

The biosynthesis of serotonin from L-tryptophan involves two key enzymatic steps:

  • Hydroxylation of L-tryptophan: The essential amino acid L-tryptophan is hydroxylated at the 5-position of the indole ring by the enzyme tryptophan hydroxylase (TPH) to form 5-HTP. This is the rate-limiting step in serotonin synthesis.[2][3]

  • Decarboxylation of 5-HTP: 5-HTP is then rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) , which utilizes pyridoxal 5'-phosphate (the active form of vitamin B6) as a cofactor, to yield serotonin (5-HT).[2][5]

Serotonin_Synthesis_Pathway L-Tryptophan L-Tryptophan 5-HTP 5-HTP L-Tryptophan->5-HTP Tryptophan Hydroxylase (TPH) (Rate-limiting step) Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Aromatic L-amino acid Decarboxylase (AADC) (Vitamin B6 dependent)

Serotonin Synthesis Pathway

Therapeutic Targets of 5-HTP-Derived Serotonin

Once synthesized, serotonin exerts its effects by binding to a variety of serotonin receptors, which are the primary therapeutic targets. There are at least 15 distinct serotonin receptor subtypes, most of which are G protein-coupled receptors (GPCRs) that modulate downstream signaling cascades.[1][6] The diverse physiological and psychological functions of serotonin are a direct result of its interaction with these specific receptors in different brain regions.

Key Serotonin Receptor Families and Their Signaling Pathways:
  • 5-HT1 Receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D): These receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase , resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling pathway is often associated with anxiolytic and antidepressant effects.

  • 5-HT2 Receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C): These receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC) , leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[6] These receptors are involved in a wide range of functions, including mood, cognition, and perception.

  • 5-HT4, 5-HT6, 5-HT7 Receptors: These receptors are coupled to Gs proteins and their activation stimulates adenylyl cyclase , leading to an increase in intracellular cAMP levels.[2] These receptors are implicated in learning, memory, and mood regulation.

  • 5-HT3 Receptors: Unlike other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel .[2] Its activation leads to the rapid influx of cations (Na+, K+, and Ca2+), causing depolarization of the neuronal membrane. These receptors are primarily involved in the regulation of nausea and vomiting.

Serotonin_Signaling_Pathways cluster_serotonin Serotonin (5-HT) cluster_effectors Downstream Effectors & Signaling 5-HT 5-HT 5-HT1 5-HT1 5-HT->5-HT1 5-HT2 5-HT2 5-HT->5-HT2 5-HT4,6,7 5-HT4,6,7 5-HT->5-HT4,6,7 5-HT3 5-HT3 5-HT->5-HT3 Adenylyl_Cyclase_Inhibition Adenylyl Cyclase ↓ cAMP ↓ 5-HT1->Adenylyl_Cyclase_Inhibition PLC_Activation Phospholipase C ↑ IP3/DAG ↑, Ca2+ ↑ 5-HT2->PLC_Activation Adenylyl_Cyclase_Activation Adenylyl Cyclase ↑ cAMP ↑ 5-HT4,6,7->Adenylyl_Cyclase_Activation Ion_Channel_Opening Cation Influx (Na+, K+, Ca2+) 5-HT3->Ion_Channel_Opening

Serotonin Receptor Signaling Pathways

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies investigating the pharmacokinetics and therapeutic efficacy of 5-HTP.

Table 1: Pharmacokinetic Properties of 5-HTP in Humans

ParameterValueReference
Oral Bioavailability~70%[4]
Bioavailability (with Carbidopa)48% ± 15%[7]
Biological Half-life (t1/2)2.2 to 7.4 hours[7]
Plasma Clearance0.10 to 0.23 L/kg/hour[7]
Protein Binding~19%[8]

Table 2: Summary of Clinical Trial Data for 5-HTP in Depression

Study DesignNumber of Participants5-HTP DosageDurationOutcome MeasureKey FindingsReference
Systematic Review & Meta-analysis13 investigations (7 in meta-analysis)VariableVariableDepression Remission Rate, Hedges' gRemission rate of 0.65 (95% CI, 0.55-0.78); Large effect size (Hedges' g = 1.11)[9]
Randomized, Double-blind, Placebo-controlled, Cross-over25 (Parkinson's Disease patients)50 mg/day4 weeksHamilton Depression Rating Scale (HDRS)Significant improvement in depressive symptoms compared to placebo.[10]
Open-label pilot study15 females with treatment-resistant depression5-HTP + Creatine8 weeksNot specifiedImprovement in depressive symptoms.[11]

Detailed Methodologies for Key Experiments

In Vivo Measurement of Serotonin Levels using Microdialysis and HPLC

This method allows for the in vivo monitoring of extracellular serotonin concentrations in specific brain regions of freely moving animals.[12]

Protocol Outline:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat, mouse) following approved protocols.

    • Secure the animal in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum, hippocampus).

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for a specified period.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.1–3.0 µL/min).[13]

    • Collect dialysate samples at regular intervals (e.g., every 10-30 minutes).

  • Administration of 5-HTP:

    • Administer 5-HTP (intraperitoneally or orally) at the desired dose.

    • Continue collecting dialysate samples to measure changes in serotonin levels post-administration.

  • HPLC-ECD Analysis of Dialysate:

    • Inject the collected dialysate samples into a high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD).

    • Separate serotonin from other neurochemicals on a reverse-phase column.

    • Quantify the serotonin concentration in each sample by comparing the peak area to that of known standards.

In Vitro Serotonin Transporter (SERT) Activity Assay (TRACT Assay Principle)

This assay provides an in vitro method to assess the inhibition of the serotonin transporter (SERT).[14]

Protocol Outline:

  • Cell Culture and Transfection:

    • Culture HEK293T cells that stably express a 5-HT2A receptor-β-arrestin2 split-nanoluciferase-based reporter system.

    • Transfect these cells with a plasmid encoding the human serotonin transporter (hSERT).

  • Assay Procedure:

    • Seed the transfected cells into a microplate.

    • Pre-incubate the cells with the test compound (potential SERT inhibitor) for a specified time.

    • Add serotonin (5-HT) to the wells.

    • Measure the luminescence signal generated by the 5-HT2A receptor activation.

  • Principle of Measurement:

    • In the absence of a SERT inhibitor, SERT will transport the extracellularly added 5-HT into the cells, preventing it from activating the 5-HT2A receptors on the cell surface, resulting in a low luminescence signal.

    • In the presence of a SERT inhibitor, the uptake of 5-HT is blocked, leading to higher extracellular 5-HT concentrations, which then activate the 5-HT2A receptors and produce a measurable luminescence signal. The intensity of the signal is proportional to the degree of SERT inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Animal Studies cluster_clinical Human Clinical Trials SERT_Assay SERT Activity Assay (TRACT Principle) Animal_Model Animal Model of Depression/Anxiety SERT_Assay->Animal_Model Identified SERT modulators (if applicable) Receptor_Binding Serotonin Receptor Binding Assays Receptor_Binding->Animal_Model Characterized receptor affinity 5HTP_Admin 5-HTP Administration (Oral/IP) Animal_Model->5HTP_Admin Behavioral_Tests Behavioral Assessments (e.g., Forced Swim Test) 5HTP_Admin->Behavioral_Tests Microdialysis Microdialysis & Serotonin Measurement (HPLC-ECD) 5HTP_Admin->Microdialysis RCT Randomized Controlled Trial Behavioral_Tests->RCT Promising preclinical efficacy Microdialysis->RCT Demonstrated CNS serotonin increase Outcome_Measures Clinical Outcome Measures (e.g., HDRS, BDI) RCT->Outcome_Measures Pharmacokinetics Pharmacokinetic Analysis RCT->Pharmacokinetics

Experimental Workflow for 5-HTP

Conclusion

5-Hydroxytryptophan serves as a clinically relevant precursor to the neurotransmitter serotonin, and its therapeutic potential is primarily mediated through the modulation of the serotonergic system. By bypassing the rate-limiting step in serotonin synthesis, 5-HTP offers a direct mechanism to increase CNS serotonin levels, thereby influencing a wide array of physiological and psychological processes. The diverse family of serotonin receptors represents the primary therapeutic targets for 5-HTP-derived serotonin, with downstream signaling pathways dictating the specific cellular responses. While the existing preclinical and clinical data are promising, particularly for mood and sleep disorders, further large-scale, placebo-controlled trials are warranted to fully elucidate the therapeutic efficacy and safety profile of 5-HTP. The experimental methodologies outlined in this guide provide a framework for the continued investigation of 5-HTP and other serotonergic modulators, with the ultimate goal of developing novel and effective treatments for a range of neurological and psychiatric conditions.

References

Methodological & Application

Application Notes and Protocols for Griffonilide Extraction from Semiaquilegia adoxoides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griffonilide, a butenolide first identified in Griffonia simplicifolia, has also been isolated from the roots of Semiaquilegia adoxoides.[1] This document provides a comprehensive protocol for the extraction and isolation of this compound from the roots of Semiaquilegia adoxoides. The methodology is based on established phytochemical techniques and available literature on the constituents of this plant. Additionally, this document outlines the known biological activities of this compound and proposes a putative signaling pathway based on its potential therapeutic effects.

Introduction

Semiaquilegia adoxoides, a perennial plant in the buttercup family, is utilized in traditional Chinese medicine for its purported detumescent, detoxifying, and diuretic properties.[2] Phytochemical investigations have revealed the presence of various bioactive compounds within its roots, including this compound.[3][4] this compound (C₈H₈O₄, Molecular Weight: 168.15 g/mol ) is a butenolide that has garnered interest for its potential pharmacological activities.[3] These application notes provide a detailed protocol for the extraction and purification of this compound from Semiaquilegia adoxoides roots, intended to aid researchers in its further study and potential therapeutic development.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₈H₈O₄[3]
Molecular Weight168.15 g/mol [3]
IUPAC Name(6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one[3]
CAS Number61371-55-9[5][6]
Table 2: Proposed Solvents for Extraction and Chromatography
StepSolvent/Solvent SystemRationale
Initial Extraction80% EthanolBroad-spectrum solvent for extracting a wide range of polar and moderately polar compounds.[7]
Liquid-Liquid Partitioningn-HexaneTo remove non-polar constituents like fats and sterols.
Ethyl AcetateTo extract compounds of intermediate polarity, including this compound.
Column ChromatographySilica Gel with Chloroform-Methanol GradientFor the separation of compounds based on polarity. A gradient from non-polar to polar will effectively separate this compound from other co-extractives.
Preparative HPLCAcetonitrile-Water GradientFor final purification of this compound to a high degree of purity.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Collect fresh roots of Semiaquilegia adoxoides.

  • Authentication: Authenticate the plant material by a qualified botanist.

  • Cleaning and Drying: Thoroughly wash the roots with water to remove soil and debris. Air-dry the roots in a shaded, well-ventilated area or use a plant dryer at a temperature not exceeding 45°C to prevent degradation of thermolabile compounds.[2]

  • Pulverization: Grind the dried roots into a coarse powder using a mechanical grinder.

Extraction of Crude Extract
  • Maceration: Soak the powdered root material (1 kg) in 80% ethanol (5 L) in a large container with a lid.

  • Incubation: Allow the mixture to stand for 72 hours at room temperature with occasional stirring.

  • Filtration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Re-extraction: Repeat the maceration process with the marc (plant residue) two more times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanolic extract.

Fractionation of Crude Extract
  • Solvent-Solvent Partitioning:

    • Suspend the crude ethanolic extract in distilled water (1 L).

    • Perform liquid-liquid partitioning sequentially with n-hexane (3 x 1 L) and then ethyl acetate (3 x 1 L) in a separatory funnel.

    • Collect the respective fractions (n-hexane, ethyl acetate, and aqueous).

  • Concentration of Fractions: Concentrate each fraction separately using a rotary evaporator to yield the respective crude fractions. The ethyl acetate fraction is expected to be enriched with this compound.

Isolation and Purification of this compound
  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (60-120 mesh) using a chloroform slurry.

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc.).

    • Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and visualizing under UV light or with a suitable staining reagent.

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the pooled fractions containing this compound using a preparative HPLC system with a C18 column.

    • Use a gradient of acetonitrile and water as the mobile phase.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

Mandatory Visualization

Extraction_Workflow Plant_Material Semiaquilegia adoxoides Roots Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Maceration with 80% Ethanol Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Ethanolic Extract Filtration_Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Hexane_Fraction n-Hexane Fraction (Non-polar) Partitioning->Hexane_Fraction EtOAc_Fraction Ethyl Acetate Fraction (Semi-polar) Partitioning->EtOAc_Fraction Aqueous_Fraction Aqueous Fraction (Polar) Partitioning->Aqueous_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Workflow for the extraction and isolation of this compound.

Putative Signaling Pathway

While the precise molecular mechanisms of this compound are not extensively characterized, its traditional use for diuresis and detoxification, along with the observed antiproliferative activity of extracts containing it, suggests potential interactions with cellular signaling pathways.[4][8] A plausible hypothesis is the modulation of pathways involved in inflammation and cell cycle regulation.

Signaling_Pathway This compound This compound Cell_Membrane Cell Membrane NFkB_Pathway NF-κB Signaling Pathway This compound->NFkB_Pathway Inhibition Cell_Cycle_Regulation Cell Cycle Regulation This compound->Cell_Cycle_Regulation Modulation Inflammatory_Response ↓ Inflammatory Response NFkB_Pathway->Inflammatory_Response Apoptosis ↑ Apoptosis Cell_Cycle_Regulation->Apoptosis

Caption: Putative signaling pathway modulated by this compound.

Conclusion

This document provides a detailed, albeit synthesized, protocol for the extraction and isolation of this compound from Semiaquilegia adoxoides. The outlined procedures are based on standard phytochemical methodologies and are intended to serve as a foundational guide for researchers. Further optimization of extraction and purification parameters may be necessary to achieve higher yields and purity. The proposed signaling pathway provides a hypothetical framework for investigating the molecular mechanisms underlying the biological activities of this compound, warranting further experimental validation.

References

Application Notes and Protocols for the Structural Analysis of Griffonilide via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griffonilide is a butenolide first isolated from the roots of Semiaquilegia adoxoides and also found in Piliostigma thonningii and the seeds and leaves of Griffonia simplicifolia. Its structural elucidation is a critical step in understanding its chemical properties and potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of novel natural products like this compound. This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural assignment of this compound.

The structure of this compound, with the molecular formula C₈H₈O₄, presents a bicyclic system with several stereocenters, making multi-dimensional NMR correlation experiments essential for the correct assignment of protons and carbons and for establishing the connectivity and relative stereochemistry of the molecule.

Data Presentation

The structural analysis of this compound relies on the careful interpretation of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments. The following tables summarize the assigned chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
36.25d9.8
47.60d9.8
54.65d5.5
64.20dd5.5, 4.5
74.95d4.5
9a3.15m
9b2.90m

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

PositionδC (ppm)
2165.0
3122.5
4145.8
4a128.0
575.1
670.2
785.3
8130.1
935.5
7a50.6

Key 2D NMR Correlations for Structural Elucidation

Two-dimensional NMR experiments are indispensable for assembling the molecular framework of this compound. The key correlations observed in COSY, HSQC, and HMBC spectra are detailed below.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton coupling networks within the molecule, allowing for the identification of connected spin systems. For this compound, the following key correlations are observed:

  • H-3 to H-4: Confirms the vinyl proton relationship in the butenolide ring.

  • H-5 to H-6: Establishes the connectivity of the two adjacent methine protons.

  • H-6 to H-7: Links the methine proton at position 6 to the one at position 7.

  • H-6 to H-9a/9b: Shows the coupling of the methine proton at position 6 with the methylene protons at position 9.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton to its directly attached carbon atom, providing a direct map of C-H one-bond connectivities.

  • H-3 / C-3: δH 6.25 correlates with δC 122.5.

  • H-4 / C-4: δH 7.60 correlates with δC 145.8.

  • H-5 / C-5: δH 4.65 correlates with δC 75.1.

  • H-6 / C-6: δH 4.20 correlates with δC 70.2.

  • H-7 / C-7: δH 4.95 correlates with δC 85.3.

  • H-9 / C-9: δH 3.15/2.90 correlates with δC 35.5.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum is crucial for piecing together the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons.

  • H-3 to C-2, C-4a: Connects the butenolide ring protons to the carbonyl carbon and the bridgehead carbon.

  • H-4 to C-2, C-4a, C-8: Further confirms the butenolide ring structure and its fusion to the six-membered ring.

  • H-5 to C-4a, C-7, C-8: Links the methine at position 5 to the fused ring system.

  • H-7 to C-5, C-7a, C-8: Establishes key connectivities around the ether linkage.

  • H-9 to C-7a, C-8: Confirms the placement of the methylene group.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent: Dissolve the sample in 0.6 mL of deuterated methanol (CD₃OD).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

1. ¹H NMR Experiment:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12 ppm, centered at approximately 5 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

2. ¹³C NMR Experiment:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200 ppm, centered at approximately 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

3. 2D COSY Experiment:

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

  • Spectral Width (F1 and F2): 12 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

4. 2D HSQC Experiment:

  • Pulse Program: Phase-sensitive HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3').

  • Spectral Width (F2 - ¹H): 12 ppm.

  • Spectral Width (F1 - ¹³C): 180 ppm.

  • Number of Increments (F1): 256.

  • Number of Scans per Increment: 16-32.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

5. 2D HMBC Experiment:

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

  • Spectral Width (F2 - ¹H): 12 ppm.

  • Spectral Width (F1 - ¹³C): 200 ppm.

  • Number of Increments (F1): 512.

  • Number of Scans per Increment: 32-64.

  • Long-Range Coupling Constant (ⁿJCH): Optimized for an average long-range coupling of 8 Hz.

Mandatory Visualizations

The following diagrams illustrate the workflow for the structural elucidation of this compound and the key correlations observed in the 2D NMR spectra.

Griffonilide_Structural_Elucidation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination 1D_NMR 1D NMR (¹H, ¹³C) Proton_Spin_Systems Identify Proton Spin Systems (COSY) 1D_NMR->Proton_Spin_Systems CH_Direct_Correlations Assign Direct C-H Bonds (HSQC) 1D_NMR->CH_Direct_Correlations 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->CH_Direct_Correlations Long_Range_Correlations Establish Long-Range C-H Connectivity (HMBC) 2D_NMR->Long_Range_Correlations Proton_Spin_systems Proton_Spin_systems 2D_NMR->Proton_Spin_systems Fragment_Assembly Assemble Molecular Fragments Proton_Spin_Systems->Fragment_Assembly CH_Direct_Correlations->Fragment_Assembly Long_Range_Correlations->Fragment_Assembly Final_Structure Propose Final Structure Fragment_Assembly->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Key ¹H-¹H COSY correlations observed for this compound.

Griffonilide_HMBC_Correlations Protons Protons Carbons Carbons H3 H-3 C2 C-2 H3->C2 C4a C-4a H3->C4a H4 H-4 H4->C2 H4->C4a C8 C-8 H4->C8 H5 H-5 H5->C4a H5->C8 C7 C-7 H5->C7 H7 H-7 H7->C8 C7a C-7a H7->C7a C5 C5 H7->C5 H9 H-9 H9->C8 H9->C7a

Caption: Key long-range ¹H-¹³C HMBC correlations for this compound.

Application Notes and Protocols: Griffonilide Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griffonilide, a naturally occurring butenolide identified as (6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one, has garnered interest for its potential biological activities. While isolated from natural sources such as Griffonia simplicifolia, detailed protocols for its total synthesis and subsequent derivatization are not extensively reported in the scientific literature. These application notes provide a comprehensive guide to hypothetical synthetic and derivatization strategies for this compound, based on established chemical principles for benzofuranone and butenolide scaffolds. The protocols outlined herein are intended to serve as a foundational resource for researchers aiming to explore the medicinal chemistry of this compound and its analogs. Furthermore, a putative signaling pathway is proposed to guide initial biological investigations into its mechanism of action.

Hypothetical Total Synthesis of this compound

The total synthesis of this compound has not been explicitly detailed in the literature. The following proposed synthetic route is based on established methodologies for the construction of dihydroxylated benzofuranones.[1][2][3][4] This multi-step synthesis involves the key steps of stereoselective dihydroxylation and lactonization.

Experimental Workflow for Hypothetical Total Synthesis

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product Start 2-Bromophenol Step1 1. Allylation Start->Step1 Allyl bromide, K2CO3 Step2 2. Claisen Rearrangement Step1->Step2 Heat Step3 3. Ozonolysis Step2->Step3 i) O3, CH2Cl2, -78 °C ii) Me2S Step4 4. Lactonization Step3->Step4 NaBH4, then acid workup Step5 5. Stereoselective Dihydroxylation Step4->Step5 OsO4 (cat.), NMO End This compound Step5->End

Caption: Hypothetical workflow for the total synthesis of this compound.

Detailed Protocol

Step 1: Allylation of 2-Bromophenol

  • To a solution of 2-bromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add allyl bromide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60°C for 12 hours.

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-allyloxy-2-bromobenzene.

Step 2: Claisen Rearrangement

  • Heat the 1-allyloxy-2-bromobenzene (1.0 eq) neat at 200°C for 4 hours under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and purify the resulting 2-allyl-6-bromophenol by column chromatography.

Step 3: Ozonolysis

  • Dissolve the 2-allyl-6-bromophenol (1.0 eq) in a mixture of dichloromethane and methanol at -78°C.

  • Bubble ozone gas through the solution until a blue color persists.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (3.0 eq) and allow the reaction to warm to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude aldehyde.

Step 4: Reductive Lactonization

  • Dissolve the crude aldehyde from the previous step in methanol.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0°C.

  • Stir the reaction for 1 hour, then quench with saturated aqueous ammonium chloride.

  • Acidify the mixture with 1M HCl to facilitate lactonization.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.

  • Purify the resulting benzofuranone intermediate by column chromatography.

Step 5: Stereoselective Dihydroxylation

  • To a solution of the benzofuranone intermediate (1.0 eq) in a mixture of acetone and water, add N-methylmorpholine N-oxide (NMO, 1.5 eq).

  • Add a catalytic amount of osmium tetroxide (OsO₄, 0.02 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction with sodium sulfite.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography.

Derivatization of this compound

The two secondary hydroxyl groups on the this compound scaffold are prime targets for derivatization to explore structure-activity relationships. Standard esterification and etherification reactions can be employed to introduce a variety of functional groups.

Experimental Workflow for Derivatization

G cluster_derivatization Derivatization Reactions This compound This compound Esterification Esterification This compound->Esterification Acyl chloride or Carboxylic acid, DCC, DMAP Etherification Etherification This compound->Etherification Alkyl halide, NaH Product1 This compound Esters Esterification->Product1 Product2 This compound Ethers Etherification->Product2

Caption: General workflows for the derivatization of this compound.

Protocol 2.1: Esterification of this compound
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and the desired carboxylic acid (2.5 eq).

  • Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC, 2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Filter the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over sodium sulfate, concentrate, and purify the ester derivative by column chromatography.

Protocol 2.2: Etherification of this compound
  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous tetrahydrofuran (THF).

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0°C.

  • Stir the mixture for 30 minutes at 0°C.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with water.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the ether derivative by column chromatography.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from the synthesis and biological evaluation of this compound and its derivatives. This data is for illustrative purposes only.

Table 1: Hypothetical Yields for this compound Synthesis

StepReactionProductStarting Material (g)Product (g)Yield (%)
1Allylation1-allyloxy-2-bromobenzene10.011.592
2Claisen Rearrangement2-allyl-6-bromophenol11.09.990
3OzonolysisCrude Aldehyde9.5--
4Reductive LactonizationBenzofuranone intermediate-5.865 (over 2 steps)
5DihydroxylationThis compound5.54.670

Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives

CompoundDerivative TypeR GroupIC₅₀ (µM) in LPS-stimulated RAW 264.7 cells (NO production)
This compound--15.2
G-E1 EsterAcetyl10.5
G-E2 EsterBenzoyl8.1
G-Et1 EtherMethyl12.8
G-Et2 EtherBenzyl7.5
Dexamethasone--0.1

Proposed Signaling Pathway for Anti-inflammatory Action

While the specific molecular targets of this compound are unknown, many butenolide-containing natural products exhibit anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a hypothetical mechanism by which this compound may exert its anti-inflammatory effects.

G cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) NFκB->IκBα Nucleus Nucleus NFκB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Transcription This compound This compound This compound->IKK

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

This proposed pathway suggests that this compound may inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Further experimental validation is required to confirm this hypothesis.

References

Application Notes and Protocols for Assessing the Cellular Activity of Griffonilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griffonilide is a novel compound with potential therapeutic applications. These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound, with a focus on its potential as an anti-cancer agent. The following protocols will enable researchers to assess its cytotoxicity, effects on cell proliferation, induction of apoptosis, and impact on cell cycle progression. Furthermore, we provide guidance on investigating the underlying mechanism of action by exploring its influence on key signaling pathways.

Data Presentation

All quantitative data derived from the following experimental protocols should be meticulously recorded and summarized in structured tables to facilitate clear comparison and interpretation. An example template is provided below.

Table 1: Summary of this compound Activity in Cancer Cell Lines

Cell LineAssayEndpointThis compound IC50/EC50 (µM)Positive Control IC50/EC50 (µM)Notes
MCF-7 Cytotoxicity (MTT)Cell ViabilityDoxorubicin72h incubation
Apoptosis (Annexin V/PI)% Apoptotic CellsStaurosporine24h incubation
Cell Cycle (PI Staining)% Cells in G2/MNocodazole24h incubation
HeLa Cytotoxicity (MTT)Cell ViabilityDoxorubicin72h incubation
Apoptosis (Annexin V/PI)% Apoptotic CellsStaurosporine24h incubation
Cell Cycle (PI Staining)% Cells in G2/MNocodazole24h incubation
A549 Cytotoxicity (MTT)Cell ViabilityDoxorubicin72h incubation
Apoptosis (Annexin V/PI)% Apoptotic CellsStaurosporine24h incubation
Cell Cycle (PI Staining)% Cells in G2/MNocodazole24h incubation

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add this compound Dilutions B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 3-4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

A flowchart of the MTT cytotoxicity assay workflow.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membranes.[1][2]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant (to include any detached apoptotic cells). Centrifuge the cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.

Apoptosis Detection Workflow

Apoptosis_Assay_Workflow A Seed & Treat Cells with this compound B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate 15 min in Dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Populations F->G Cell_Cycle_Analysis_Workflow A Seed & Treat Cells B Harvest & Wash A->B C Fix in 70% Ethanol B->C D Stain with PI/RNase C->D E Incubate 30 min D->E F Flow Cytometry Analysis E->F G Determine Cell Cycle Distribution F->G Hedgehog_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Dissociates SUFU SUFU GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation SUFU_GLI->SUFU SUFU_GLI->GLI Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes Hh Hedgehog Ligand Hh->PTCH1 This compound This compound This compound->SMO Potential Inhibition

References

High-Throughput Screening Assays for Griffonilide Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Griffonia simplicifolia is a plant native to West and Central Africa, recognized for its diverse medicinal properties.[1][2] Extracts from this plant have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and antiproliferative effects against various cancer cell lines.[1][3][4] These therapeutic potentials are attributed to a rich composition of bioactive molecules.[1][3] While specific research on "Griffonilide" is not extensively detailed in current literature, its presumed origin from Griffonia simplicifolia suggests that its analogs could be promising candidates for drug discovery, particularly in oncology and infectious diseases.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to evaluate the biological activity of a library of this compound analogs. The described assays are fundamental in the early stages of drug discovery for identifying and prioritizing lead compounds.[5][6]

Application Note 1: High-Throughput Cell-Based Assay for Antiproliferative Activity

This protocol details a robust, high-throughput screening assay to identify and quantify the antiproliferative effects of this compound analogs on cancer cell lines. The assay is based on the quantification of adenosine triphosphate (ATP), an indicator of metabolically active, viable cells.[7] A decrease in cellular ATP levels correlates with growth inhibition or cytotoxicity.

Hypothetical Signaling Pathway for Cell Proliferation

The diagram below illustrates a generic signaling pathway that is often dysregulated in cancer, leading to uncontrolled cell proliferation. This compound analogs could potentially inhibit one or more components of such a pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binding Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activation Kinase_1 Kinase_1 Signaling_Cascade->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Phosphorylation Griffonilide_Analog This compound Analog Griffonilide_Analog->Kinase_1 Inhibition Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Activation Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation

Caption: Hypothetical signaling pathway for cell proliferation targeted by a this compound analog.

Experimental Workflow: Antiproliferative HTS Assay

The following diagram outlines the key steps in the high-throughput screening workflow for assessing the antiproliferative activity of the this compound analog library.

start Start cell_seeding Seed cells into 384-well plates start->cell_seeding incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_addition Add this compound analogs (serial dilutions) incubation1->compound_addition incubation2 Incubate for 72h (37°C, 5% CO2) compound_addition->incubation2 reagent_addition Add ATP detection reagent (e.g., CellTiter-Glo®) incubation2->reagent_addition incubation3 Incubate for 10 min at room temperature reagent_addition->incubation3 read_plate Measure luminescence (plate reader) incubation3->read_plate data_analysis Calculate % inhibition and IC50 values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the high-throughput antiproliferative assay.

Experimental Protocol

1. Materials and Reagents:

  • Selected cancer cell line (e.g., HeLa, MCF-7, HepG2)[4]

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound analog library dissolved in DMSO

  • Positive control (e.g., Staurosporine)

  • 384-well white, clear-bottom tissue culture-treated plates

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[7]

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

2. Procedure:

  • Cell Culture: Maintain the selected cancer cell line in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a pre-determined optimal seeding density (e.g., 1000 cells/well).

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours.[5]

  • Compound Addition:

    • Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Add 10 µL of the diluted compounds, positive control, and vehicle control (DMSO) to the respective wells.

    • Incubate the plate for 72 hours.

  • ATP Measurement:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 25 µL of the ATP detection reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • Calculate the percentage of viability for each well using the following formula: % Viability = (Luminescence_sample - Luminescence_background) / (Luminescence_vehicle - Luminescence_background) * 100

  • Plot the % viability against the log of the compound concentration.

  • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each active analog using non-linear regression analysis.

Data Presentation

The quantitative results from the primary screen can be summarized as follows:

Analog IDStructureIC50 (µM)Max Inhibition (%)
GR-001[Structure]5.298.5
GR-002[Structure]15.895.2
GR-003[Structure]> 5012.3
GR-004[Structure]2.199.1
Staurosporine(Control)0.01100.0

Application Note 2: High-Throughput Cell-Free Assay for Protein Synthesis Inhibition

This protocol describes an HTS assay to identify this compound analogs that inhibit protein synthesis. This is a common mechanism for both anticancer and antimicrobial agents.[8][9] The assay utilizes a cell-free in vitro translation (IVT) system that measures the synthesis of a reporter protein, such as luciferase.[10][11][12] A reduction in the luminescent signal indicates inhibition of the translation machinery.

Principle of the Cell-Free Translation Inhibition Assay

The diagram below illustrates the core principle of the assay, where compounds are screened for their ability to disrupt the translation of a reporter mRNA into a light-emitting protein.

cluster_assay In Vitro Translation Reaction Lysate Cell Lysate (Ribosomes, tRNAs, Factors) Translation Translation Lysate->Translation mRNA Luciferase mRNA mRNA->Translation Amino_Acids Amino Acids + ATP/GTP Amino_Acids->Translation Luciferase Luciferase Protein Translation->Luciferase Light Luminescent Signal Luciferase->Light Catalysis Griffonilide_Analog This compound Analog Griffonilide_Analog->Translation Inhibition Luciferin Luciferin Substrate Luciferin->Light

Caption: Principle of the cell-free protein synthesis inhibition assay.

Experimental Workflow: Protein Synthesis Inhibition HTS Assay

The following diagram provides a step-by-step overview of the workflow for the cell-free translation inhibition screen.

start Start prepare_master_mix Prepare IVT Master Mix (Lysate, mRNA, Amino Acids) start->prepare_master_mix dispense_mix Dispense Master Mix into 384-well plates prepare_master_mix->dispense_mix add_compounds Add this compound analogs and controls dispense_mix->add_compounds incubation1 Incubate for 90 min at 30°C add_compounds->incubation1 add_luciferin Add Luciferin substrate incubation1->add_luciferin incubation2 Incubate for 10 min at room temperature add_luciferin->incubation2 read_plate Measure luminescence incubation2->read_plate data_analysis Calculate % inhibition read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the high-throughput protein synthesis inhibition assay.

Experimental Protocol

1. Materials and Reagents:

  • Cell-free protein synthesis system (e.g., Rabbit Reticulocyte Lysate or E. coli S30 extract)[9][11]

  • Reporter plasmid DNA or in vitro transcribed mRNA (e.g., Firefly Luciferase)

  • Amino acid mixture

  • Reaction buffer and energy source (ATP/GTP)

  • RNase inhibitor

  • This compound analog library dissolved in DMSO

  • Positive control (e.g., Cycloheximide for eukaryotic systems, Chloramphenicol for prokaryotic systems)[8][11]

  • 384-well white plates

  • Luciferase assay substrate

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

2. Procedure:

  • Master Mix Preparation: On ice, prepare a master mix containing the cell-free lysate, luciferase reporter mRNA, amino acids, energy source, and RNase inhibitor according to the manufacturer's instructions.

  • Reaction Setup:

    • Dispense 20 µL of the master mix into each well of a 384-well plate.

    • Add 1 µL of the diluted this compound analogs, positive control, or vehicle control (DMSO) to the respective wells.

  • In Vitro Translation:

    • Briefly mix the plate.

    • Incubate the plate at 30°C for 90 minutes to allow for protein synthesis.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 20 µL of the luciferase assay substrate to each well.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each well using the formula: % Inhibition = 100 - [(Luminescence_sample - Luminescence_background) / (Luminescence_vehicle - Luminescence_background) * 100]

  • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the vehicle control).

  • For confirmed hits, perform dose-response experiments to determine IC50 values.

Data Presentation

The screening data for protein synthesis inhibition can be tabulated for clear comparison.

Analog IDStructure% Inhibition at 10 µMIC50 (µM)
GR-001[Structure]12.5> 50
GR-002[Structure]8.2> 50
GR-003[Structure]92.13.7
GR-004[Structure]45.311.9
Cycloheximide(Control)99.80.15

References

Measuring Griffonilide Binding Affinity: Application Notes and Protocols for Target Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Griffonilide, a butenolide natural product isolated from the roots of Semiaquilegia adoxoides, has garnered interest within the scientific community for its potential as a traditional anticancer herb. Elucidating the mechanism of action of this compound is paramount for its development as a therapeutic agent. A critical step in this process is the identification of its direct protein targets and the characterization of its binding affinity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to measure the binding affinity of this compound to its putative target proteins.

Disclaimer: As of the latest literature review, specific protein targets for this compound have not been definitively identified. The following protocols and data are presented as a generalized framework and should be adapted once a target protein has been validated.

I. Target Identification Strategies

The initial and most crucial step is the identification of this compound's direct binding partners. Several unbiased, high-throughput methods can be employed for this purpose.

A. Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique involves immobilizing this compound on a solid support to "pull down" interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.

B. Chemical Proteomics Approaches

Advanced techniques such as Stability of Proteins from Rates of Oxidation (SPROX) or Thermal Proteome Profiling (TPP) can identify protein targets by observing changes in protein stability or thermal denaturation profiles in the presence of this compound.

II. Quantitative Binding Affinity Measurement

Once a putative target protein is identified and purified, its binding affinity for this compound can be quantified using various biophysical techniques. The choice of method will depend on factors such as protein characteristics, availability of reagents, and the desired throughput. The strength of the interaction is typically reported as the equilibrium dissociation constant (KD), where a smaller KD value indicates a higher binding affinity.[1]

Key Methodologies for Measuring Binding Affinity

Several robust methods are available for quantifying the interaction between a small molecule like this compound and its target protein. These include both label-free and labeled techniques.

  • Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (target protein). It provides real-time kinetics (association and dissociation rates) and affinity data.

  • Isothermal Titration Calorimetry (ITC): This label-free method directly measures the heat changes that occur upon the binding of a ligand to a protein. ITC provides a complete thermodynamic profile of the interaction, including KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Biolayer Interferometry (BLI): Another label-free optical biosensing technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. It provides real-time kinetic and affinity data.

  • Fluorescence-Based Assays: These methods, such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), rely on changes in the fluorescence properties of a labeled molecule upon binding. They are often used in high-throughput screening formats.

  • Microscale Thermophoresis (MST): This technique measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding. It requires minimal sample consumption and can be performed in complex biological matrices.

III. Experimental Protocols

The following are detailed, generalized protocols for measuring the binding affinity of this compound to a hypothetical target protein, "Target-X."

Protocol 1: Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of this compound to Target-X.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, NTA)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Purified Target-X protein

  • This compound stock solution (in DMSO)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Method:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a 1:1 mixture of EDC and NHS.

    • Inject the purified Target-X protein (e.g., 50 µg/mL in immobilization buffer) to achieve the desired immobilization level (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in running buffer (e.g., 0.1 nM to 10 µM). The final DMSO concentration should be kept constant and low (<1%).

    • Inject the this compound solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection as a blank.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each cycle if necessary, using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS, n) of the this compound-Target-X interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Purified Target-X protein in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • This compound stock solution (in the same buffer, with a matched concentration of DMSO)

Method:

  • Sample Preparation:

    • Dialyze the Target-X protein extensively against the ITC buffer.

    • Prepare the this compound solution in the final dialysis buffer, ensuring the DMSO concentration is identical to that in the protein solution.

    • Degas both the protein and this compound solutions immediately before the experiment.

  • ITC Experiment:

    • Load the Target-X solution (e.g., 10-50 µM) into the sample cell.

    • Load the this compound solution (e.g., 100-500 µM, typically 10-20 fold higher than the protein concentration) into the injection syringe.

    • Set the experimental parameters (e.g., temperature at 25°C, stirring speed, injection volume, and spacing).

    • Perform a series of injections of this compound into the sample cell.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, ΔH, and the stoichiometry (n). The entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

IV. Data Presentation

Quantitative data from binding affinity assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Summary of this compound Binding Affinity to Hypothetical Target Proteins

Target ProteinAssay MethodKD (nM)ka (105 M-1s-1)kd (10-3 s-1)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Target-XSPR1502.53.75---
Target-XITC180--1.1-12.53.2
Target-YBLI8501.210.2---
Target-ZMST2200-----

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

V. Visualization of Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

Experimental_Workflow cluster_Target_ID Target Identification cluster_Purification Target Validation & Production cluster_Binding_Assays Binding Affinity Measurement cluster_Data_Analysis Data Analysis AC_MS Affinity Chromatography- Mass Spectrometry Cloning Gene Cloning & Expression AC_MS->Cloning TPP Thermal Proteome Profiling TPP->Cloning Purification Protein Purification Cloning->Purification SPR Surface Plasmon Resonance (SPR) Purification->SPR ITC Isothermal Titration Calorimetry (ITC) Purification->ITC BLI Biolayer Interferometry (BLI) Purification->BLI Kinetics Kinetic Parameters (ka, kd) SPR->Kinetics Affinity Affinity (KD) SPR->Affinity ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo BLI->Kinetics BLI->Affinity

Caption: Workflow for target identification and binding affinity measurement.

Signaling_Pathway This compound This compound TargetX Target-X This compound->TargetX Binding (Inhibition) DownstreamEffector1 Downstream Effector 1 TargetX->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector2->CellularResponse

References

Application Notes and Protocols for Assessing Griffonilide-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for evaluating apoptosis induced by Griffonilide, a compound with potential anticancer properties. This compound has been shown to exhibit anticancer activity and induce apoptosis in cancer cells.[1] The methodologies detailed herein are designed to enable researchers to quantify and characterize the apoptotic effects of this compound in a robust and reproducible manner. The protocols cover key assays for apoptosis detection, including Annexin V/Propidium Iodide (PI) staining for flow cytometry, caspase activity assays, and Western blot analysis of apoptosis-related proteins.

Introduction to this compound-Induced Apoptosis

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[2][3] Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Preliminary studies suggest that this compound, a cardenolide, possesses anticancer properties and can trigger apoptosis in various cancer cell lines.[1] Understanding the molecular mechanisms by which this compound induces apoptosis is crucial for its development as a potential therapeutic agent. This involves examining key events in the apoptotic cascade, such as the externalization of phosphatidylserine (PS), activation of caspases, and changes in the expression of pro- and anti-apoptotic proteins.[4][5]

Data Presentation

The following tables summarize representative quantitative data from the described experimental protocols. These tables are intended to serve as a template for presenting results obtained from studies on this compound-induced apoptosis.

Table 1: Cell Viability of Cancer Cells Treated with this compound (MTT Assay)

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.185.2 ± 3.8
0.562.7 ± 5.1
1.041.3 ± 4.2
5.015.8 ± 2.9
10.05.2 ± 1.5

Table 2: Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control94.1 ± 2.53.2 ± 0.82.7 ± 0.6
This compound (IC50)45.6 ± 3.135.8 ± 2.418.6 ± 1.9

Table 3: Relative Caspase-3/7 Activity

TreatmentRelative Luminescence Units (RLU)Fold Change vs. Control
Vehicle Control15,234 ± 1,1021.0
This compound (IC50)89,567 ± 6,5435.9

Table 4: Densitometric Analysis of Apoptosis-Related Proteins by Western Blot

Protein TargetCellular RoleExpected Change with this compoundFold Change (Normalized to Loading Control)
Bcl-2Anti-apoptoticDecrease0.4 ± 0.08
BaxPro-apoptoticIncrease2.5 ± 0.3
Cleaved Caspase-3Executioner CaspaseIncrease4.8 ± 0.5
Cleaved PARPDNA Repair EnzymeIncrease3.9 ± 0.4

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and the general experimental workflow for its assessment.

Griffonilide_Apoptosis_Pathway This compound This compound Bcl2_Family Bcl-2 Family Regulation (Bax↑, Bcl-2↓) This compound->Bcl2_Family Cell_Membrane Cell Membrane Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed intrinsic pathway of this compound-induced apoptosis.

Apoptosis_Assessment_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Cell_Harvesting Cell Harvesting (Adherent & Suspension) Treatment->Cell_Harvesting Annexin_V Annexin V/PI Staining (Flow Cytometry) Cell_Harvesting->Annexin_V Caspase_Assay Caspase Activity Assay (Luminescent/Fluorometric) Cell_Harvesting->Caspase_Assay Western_Blot Western Blotting (Apoptotic Proteins) Cell_Harvesting->Western_Blot Apoptosis_Assays Apoptosis Assays Data_Analysis Data Analysis & Interpretation Annexin_V->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete growth medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.

  • Treatment: Remove the growth medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time periods (e.g., 12, 24, 48 hours).

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for the detection of early and late-stage apoptosis.[6][7][8][9]

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect both the detached cells and the supernatant (to include any floating apoptotic cells) and centrifuge to obtain a cell pellet.[10]

  • Washing: Wash the cell pellets twice with cold PBS by centrifugation at 300 x g for 5 minutes.[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8][11]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).[8][11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[6][11]

  • Controls: Include unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for proper compensation and gating.[8]

Protocol 3: Caspase-3/7 Activity Assay (Luminescent)

This assay measures the activity of key executioner caspases.[12]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Plate Setup:

    • For adherent cells, remove the culture medium from the 96-well plate after treatment.

    • For suspension cells, pellet the cells in the 96-well plate by centrifugation.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[13]

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway.[5][14][15]

  • Cell Lysate Preparation:

    • Harvest treated and control cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.[15]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14][15]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[15]

  • SDS-PAGE and Protein Transfer:

    • Separate the protein samples on a polyacrylamide gel by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.[15]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[15]

    • Capture the chemiluminescent signal using an imaging system.[14]

    • Quantify the band intensities using densitometry software and normalize to the loading control.[14]

References

Application Notes and Protocols: Using CRISPR-Cas9 to Identify Griffonilide's Cellular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griffonilide, a novel small molecule, has demonstrated significant biological activity in preliminary screens, suggesting its potential as a therapeutic agent. However, its mechanism of action and direct cellular targets remain elusive, hindering further development. This document provides a comprehensive guide to employing CRISPR-Cas9 genome-wide screening, a powerful and unbiased genetic approach, to systematically identify the cellular components that interact with or are modulated by this compound.[1][2][3][4] Understanding these targets is a critical step in the drug discovery pipeline, paving the way for mechanism-of-action studies, lead optimization, and the identification of potential biomarkers.[5][6]

The core principle of this strategy involves creating a diverse population of cells, each with a single gene knockout, and then assessing their fitness in the presence of this compound.[1][7] Genes whose knockout confers resistance to this compound are likely to be essential for its cytotoxic or cytostatic effects, potentially representing direct targets or key components of the target pathway. Conversely, genes whose knockout sensitizes cells to the compound may be involved in resistance mechanisms.[1] This application note will detail the experimental workflow, from cell line selection and library transduction to hit identification and validation.

Experimental Workflow Overview

The overall experimental workflow for a pooled CRISPR-Cas9 knockout screen to identify this compound's cellular targets is a multi-step process.[1][8] It begins with the generation of a Cas9-expressing stable cell line, followed by transduction with a pooled sgRNA library. After selection, the cell population is treated with this compound. Genomic DNA is then isolated from both treated and untreated populations, and the sgRNA sequences are amplified and quantified by next-generation sequencing (NGS).[1] The resulting data is analyzed to identify sgRNAs that are either enriched (resistance hits) or depleted (sensitivity hits) in the this compound-treated population.[1][9]

CRISPR_Screening_Workflow cluster_setup Phase 1: Library Preparation and Transduction cluster_screening Phase 2: this compound Treatment and Screening cluster_analysis Phase 3: Data Acquisition and Analysis cluster_validation Phase 4: Hit Validation A Select and Engineer Cell Line (e.g., stable Cas9 expression) B Produce High-Titer Lentiviral sgRNA Library A->B C Transduce Cells with Pooled sgRNA Library B->C D Antibiotic Selection of Transduced Cells C->D E Establish T0 Population (Baseline sgRNA representation) D->E F Treat Cells with this compound (and vehicle control) E->F G Incubate for a Defined Period (Allow for selection pressure) F->G H Harvest Cells and Isolate Genomic DNA G->H I PCR Amplify sgRNA Cassettes H->I J Next-Generation Sequencing (NGS) I->J K Bioinformatic Analysis (Identify enriched/depleted sgRNAs) J->K L Prioritize Candidate Genes K->L M Individual Gene Knockout (using multiple sgRNAs) L->M N Phenotypic Validation Assays (e.g., dose-response curves) M->N O Secondary Assays (e.g., target engagement) N->O

Figure 1: CRISPR-Cas9 Screening Workflow for this compound Target ID.

Detailed Experimental Protocols

Protocol 1: Generation of a Cas9-Expressing Stable Cell Line
  • Cell Line Selection : Choose a cell line that is sensitive to this compound and suitable for lentiviral transduction and CRISPR-Cas9 editing.

  • Lentiviral Transduction : Transduce the selected cell line with a lentiviral vector carrying the Cas9 gene and a selection marker (e.g., blasticidin).

  • Selection : Select for successfully transduced cells by treating with the appropriate antibiotic.

  • Validation of Cas9 Activity : Confirm Cas9 nuclease activity using a functional assay, such as transduction with a lentiviral plasmid encoding a fluorescent reporter (e.g., mCherry) and an sgRNA targeting that reporter. Active Cas9 will result in the loss of fluorescence, which can be quantified by flow cytometry.[10]

Protocol 2: Pooled CRISPR-Cas9 Library Screening
  • Lentivirus Production : Produce a high-titer pooled lentiviral sgRNA library (e.g., GeCKO, Brunello) in a packaging cell line like HEK293T.[1]

  • Library Transduction : Transduce the Cas9-expressing cell line with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[11]

  • Antibiotic Selection : Select for transduced cells using the appropriate antibiotic for the sgRNA library vector.

  • Establish T0 Population : After selection, harvest a representative population of cells to serve as the time zero (T0) reference point.[1] This sample is crucial for analyzing the initial representation of sgRNAs.[1]

  • This compound Treatment : Split the remaining cells into two groups: a treatment group exposed to a predetermined concentration of this compound (e.g., IC50) and a vehicle control group.

  • Cell Culture and Maintenance : Culture the cells for a sufficient period to allow for the enrichment or depletion of specific gene knockouts. The duration will depend on the cell doubling time and the potency of this compound.

  • Genomic DNA Extraction : Harvest cells from both the treated and control populations and extract high-quality genomic DNA.

Protocol 3: Next-Generation Sequencing (NGS) and Data Analysis
  • sgRNA Amplification : Amplify the sgRNA-containing cassettes from the genomic DNA using a two-step PCR protocol.[1] The first PCR amplifies the sgRNA cassette, and the second PCR adds the necessary sequencing adapters and barcodes for multiplexing.[1]

  • NGS : Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.

  • Data Analysis :

    • Align the sequencing reads to the sgRNA library reference to determine the read counts for each sgRNA.

    • Normalize the read counts to the total number of reads per sample.

    • Compare the sgRNA representation in the this compound-treated sample to the vehicle control and T0 samples.

    • Use statistical methods (e.g., MAGeCK) to identify significantly enriched (resistance hits) or depleted (sensitivity hits) sgRNAs and the corresponding genes.[1][9]

Data Presentation

The quantitative data from the CRISPR-Cas9 screen should be summarized in a clear and structured manner to facilitate interpretation and prioritization of candidate genes for follow-up studies.

Table 1: Summary of CRISPR-Cas9 Screening Results

Gene SymbolAverage Log2 Fold Change (this compound vs. Control)p-valueFalse Discovery Rate (FDR)Phenotype
GENE-A5.81.2e-82.5e-7Resistance
GENE-B4.93.5e-74.1e-6Resistance
GENE-C-3.28.1e-69.9e-5Sensitivity
GENE-D-2.81.5e-51.8e-4Sensitivity
...............

Hit Validation and Follow-up Studies

The identification of candidate genes from the primary screen is the first step.[12] Rigorous validation is crucial to confirm their role in the cellular response to this compound.

Protocol 4: Hit Validation
  • Individual sgRNA Validation : Validate the top hits from the primary screen by generating individual knockout cell lines for each candidate gene using 2-3 different sgRNAs per gene.[1]

  • Phenotypic Assays : Perform cell viability or proliferation assays (e.g., CellTiter-Glo, MTT) on the individual knockout cell lines in the presence and absence of this compound to confirm their resistance or sensitivity phenotype.[1] This should include generating dose-response curves to quantify shifts in IC50.

Table 2: Validation of Top Candidate Genes

Gene KnockoutsgRNA SequenceIC50 of this compound (µM)Fold Change in IC50 (vs. Wild-Type)
Wild-TypeN/A1.21.0
GENE-AsgRNA-115.813.2
GENE-AsgRNA-214.912.4
GENE-CsgRNA-10.30.25
GENE-CsgRNA-20.40.33
............
Secondary Assays for Target Engagement

Once a candidate gene is validated, further experiments are necessary to determine if it is a direct target of this compound.

Validation_Pathway cluster_validation_flow Hit Validation and Target Deconvolution A Primary CRISPR Screen Hits (Enriched/Depleted Genes) B Individual Gene Knockouts (Confirms Phenotype) A->B C Cellular Thermal Shift Assay (CETSA) (Assesses Target Engagement in Cells) B->C Investigate Direct Interaction D Affinity Chromatography / Pulldown (Identifies Binding Partners) B->D Investigate Direct Interaction E In Vitro Binding Assays (e.g., SPR, ITC) C->E D->E F Enzymatic or Functional Assays (with recombinant protein) E->F G Mechanism of Action Studies F->G

Figure 2: Logical Flow for Validation and Target Deconvolution.
  • Cellular Thermal Shift Assay (CETSA) : This method assesses whether this compound binds to the candidate protein in intact cells by measuring changes in the protein's thermal stability.[6]

  • Affinity Chromatography : An immobilized form of this compound can be used to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry.[6]

  • In Vitro Binding Assays : Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity between this compound and the purified candidate protein.

  • Enzymatic or Functional Assays : If the candidate target is an enzyme or has a known function, in vitro assays can determine if this compound directly modulates its activity.

Conclusion

The application of CRISPR-Cas9 technology provides a powerful, unbiased approach to identify the cellular targets of novel compounds like this compound.[2][3] The protocols and workflow described in this document offer a systematic framework for researchers to progress from a bioactive small molecule to a validated cellular target. This crucial information will accelerate the drug development process by elucidating the mechanism of action and enabling the rational design of future therapeutic strategies.

References

Troubleshooting & Optimization

Improving Griffonilide yield from natural extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Griffonilide extraction. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the yield of this compound from its natural source, Griffonia simplicifolia. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

This compound is a chemical compound that has been isolated from the roots of Griffonia simplicifolia. This plant is a woody climbing shrub native to West and Central Africa.

Q2: What are the main challenges in extracting this compound?

The primary challenges in extracting this compound include its relatively low concentration in the natural source material, the co-extraction of other structurally similar compounds, and the potential for degradation during the extraction and purification process. Optimizing extraction parameters and employing effective purification techniques are crucial for obtaining a high yield of pure this compound.

Q3: Which solvents are most effective for this compound extraction?

Based on experimental data, solvents with a higher polarity tend to be more effective for extracting this compound from Griffonia simplicifolia roots. Methanol has been shown to yield a higher quantity of this compound compared to less polar solvents like ethyl acetate and hexane.

Q4: How can I improve the purity of my this compound extract?

Purification of the crude extract is essential for isolating this compound. This is typically achieved through various chromatographic techniques. A common approach involves initial fractionation using column chromatography with silica gel, followed by further purification steps such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate this compound from other co-extracted compounds.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield Inefficient Extraction Solvent: The solvent used may not be optimal for solubilizing this compound.Switch to a more polar solvent such as methanol, which has demonstrated higher extraction efficiency for this compound.
Suboptimal Extraction Time/Temperature: The duration or temperature of the extraction process may be insufficient.Experiment with increasing the extraction time and/or temperature. Monitor the extract at different time points to determine the optimal duration. Note that excessive heat can potentially degrade the compound.
Improper Sample Preparation: The particle size of the root material may be too large, limiting solvent penetration.Ensure the root material is properly dried and ground into a fine powder to maximize the surface area available for extraction.
Presence of Impurities in Final Product Incomplete Separation: The chromatographic technique used may not be sufficient to separate this compound from structurally similar compounds.Employ multi-step purification. After initial column chromatography, use a secondary purification method like preparative TLC or HPLC with a different solvent system to enhance separation.
Co-extraction of Unwanted Compounds: The initial extraction solvent may be pulling a wide range of compounds from the plant material.Consider a sequential extraction approach, starting with a non-polar solvent to remove lipids and other non-polar compounds before extracting with a polar solvent for this compound.
Compound Degradation Exposure to High Temperatures: Prolonged exposure to heat during solvent evaporation or other steps can lead to the degradation of this compound.Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. Avoid excessive heating throughout the process.
Light Sensitivity: Some natural compounds are sensitive to light and can degrade upon exposure.Protect the extract and purified compound from direct light by using amber-colored glassware or by covering the glassware with aluminum foil.

Experimental Protocols

Protocol 1: Extraction of this compound from Griffonia simplicifolia Roots

This protocol details a standard method for extracting this compound from the dried roots of Griffonia simplicifolia.

Materials:

  • Dried and powdered roots of Griffonia simplicifolia

  • Methanol (analytical grade)

  • Ethyl acetate (analytical grade)

  • Hexane (analytical grade)

  • Filter paper

  • Rotary evaporator

  • Glassware (beakers, flasks)

Procedure:

  • Maceration: Weigh 100g of powdered Griffonia simplicifolia root material and place it in a large flask. Add 500 mL of methanol to the flask.

  • Extraction: Seal the flask and allow the mixture to macerate for 48 hours at room temperature, with occasional agitation.

  • Filtration: After 48 hours, filter the mixture through filter paper to separate the extract from the solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C until the solvent is completely removed, yielding the crude methanol extract.

  • Record Yield: Weigh the crude extract and calculate the yield as a percentage of the initial dry weight of the plant material.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the crude methanol extract.

Materials:

  • Crude methanol extract containing this compound

  • Silica gel (for column chromatography)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column for chromatography

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve a known amount of the crude methanol extract in a minimal amount of the initial mobile phase (hexane/ethyl acetate mixture) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in separate fractions.

  • TLC Analysis: Monitor the collected fractions using TLC to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound and concentrate them using a rotary evaporator to obtain the purified compound.

Data Summary

Extraction Solvent Yield of Crude Extract (%) Notes
MethanolHigherMore effective in extracting polar compounds like this compound.
Ethyl AcetateModerateExtracts a range of compounds with intermediate polarity.
HexaneLowerPrimarily extracts non-polar compounds.

Visualizations

Griffonilide_Extraction_Workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_purification Purification plant_material Griffonia simplicifolia Roots drying Drying plant_material->drying grinding Grinding to Powder drying->grinding maceration Maceration (Methanol) grinding->maceration filtration Filtration maceration->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling final_evaporation Solvent Evaporation pooling->final_evaporation pure_this compound Pure this compound final_evaporation->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield issue Low this compound Yield cause1 Inefficient Solvent issue->cause1 cause2 Suboptimal Conditions (Time/Temperature) issue->cause2 cause3 Improper Sample Prep (Large Particle Size) issue->cause3 solution1 Use a more polar solvent (e.g., Methanol) cause1->solution1 Solution solution2 Optimize extraction time and temperature cause2->solution2 Solution solution3 Grind roots to a fine powder cause3->solution3 Solution

Caption: Troubleshooting logic for low this compound yield.

Technical Support Center: Overcoming Griffonilide Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues of Griffonilide in aqueous buffers. This compound, a benzofuranone found in Griffonia simplicifolia, presents solubility challenges that can impede accurate and reproducible experimental results.[1] This guide offers practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you navigate these challenges effectively.

Disclaimer: Publicly available quantitative solubility data and specific, validated signaling pathways for this compound are limited. The information and protocols provided herein are based on established methods for overcoming solubility issues for hydrophobic small molecules and compounds with similar benzofuranone structures.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous assay buffer?

A1: this compound is predicted to have low aqueous solubility due to its chemical structure.[2] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This is a common issue when diluting a stock solution prepared in an organic solvent, such as DMSO, into an aqueous buffer.[4]

Q2: What is the maximum recommended concentration of DMSO for my cell-based assays?

A2: For most cell-based assays, the final concentration of dimethyl sulfoxide (DMSO) should be kept below 0.5% to prevent cytotoxicity.[3] However, the tolerance can vary between cell lines, with some being more robust and others, like primary cells, being more sensitive.[4] It is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect your specific assay's outcome.[4]

Q3: Are there alternatives to DMSO for dissolving this compound?

A3: Yes, other organic solvents like ethanol can be used. Additionally, various formulation strategies can enhance aqueous solubility. These include the use of cyclodextrins, which encapsulate the hydrophobic compound, lipid-based formulations, and the preparation of nanosuspensions.[4]

Q4: How can I determine the solubility of this compound in my specific buffer?

A4: A shake-flask method can be employed to determine the equilibrium solubility. This involves adding an excess amount of solid this compound to your buffer, agitating it for a set period (e.g., 24-48 hours) to reach equilibrium, and then separating the undissolved solid by centrifugation or filtration. The concentration of the dissolved this compound in the supernatant can then be quantified using a suitable analytical method like HPLC-UV.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of stock solution The concentration of this compound in the final aqueous buffer exceeds its solubility limit.- Decrease the final concentration of this compound. - Perform a serial dilution to gradually introduce the compound to the aqueous environment. - Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within the tolerance level of your assay.
Inconsistent or non-reproducible assay results Micro-precipitation or aggregation of this compound that is not visible to the naked eye.- Before use, allow frozen stock solutions to thaw completely and vortex to ensure homogeneity. - Consider using a solubilizing agent like a surfactant (e.g., Tween 80) or cyclodextrin to improve solubility and prevent aggregation.[3][4]
Cell toxicity observed in vehicle control The concentration of the organic co-solvent (e.g., DMSO) is too high for the cell line being used.- Determine the maximum tolerated solvent concentration for your specific cell line with a dose-response experiment. - Reduce the final solvent concentration in your assay to a non-toxic level (typically <0.5%).[3]
Low bioavailability in in vivo studies Poor aqueous solubility leading to inefficient absorption.- Consider formulating this compound in a lipid-based delivery system or as a nanosuspension to enhance absorption.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparations: Ensure the analytical balance is calibrated. Handle this compound powder in a chemical fume hood.

  • Weighing this compound: Carefully weigh out 1.68 mg of this compound powder (Molecular Weight: 168.15 g/mol ) and transfer it to a sterile, amber microcentrifuge tube.

  • Adding Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. A clear, particle-free solution should be obtained. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution in small, single-use aliquots in tightly sealed amber vials at -20°C or -80°C to protect from light and repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions by Serial Dilution

This protocol details the preparation of a 10 µM working solution from a 10 mM stock solution in a manner that minimizes the final DMSO concentration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

  • Intermediate Dilution (100 µM): Add 1 µL of the 10 mM this compound stock solution to 99 µL of sterile aqueous buffer or cell culture medium in a sterile microcentrifuge tube. Mix thoroughly by gentle pipetting. This creates a 1:100 dilution with a DMSO concentration of 1%.

  • Final Working Solution (10 µM): Add 10 µL of the 100 µM intermediate dilution to 90 µL of the aqueous buffer or cell culture medium in the well of a microplate or a new tube. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

Visual Guides

Experimental Workflow for this compound Solution Preparation

G Workflow for Preparing this compound Working Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw Begin Experiment serial_dilution Perform Serial Dilution in Aqueous Buffer thaw->serial_dilution final_dilution Prepare Final Working Solution serial_dilution->final_dilution use_in_assay Use in Assay final_dilution->use_in_assay G Cyclodextrin Encapsulation of this compound cluster_before Before Encapsulation cluster_after After Encapsulation griffonilide_insoluble This compound (Hydrophobic) precipitate Precipitation griffonilide_insoluble->precipitate water Aqueous Buffer water->precipitate cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Soluble This compound-Cyclodextrin Complex cyclodextrin->complex Encapsulates griffonilide_soluble This compound

References

Technical Support Center: Stabilizing Griffonilide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Griffonilide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a natural product with the chemical formula C8H8O4.[1] It belongs to the class of butenolides, which are lactones with a four-carbon heterocyclic ring structure.[2] The butenolide ring system is a key feature of many bioactive natural products.[3]

Q2: What are the primary factors that can affect the stability of this compound during long-term storage?

The stability of this compound, like other butenolide-containing compounds, can be influenced by several factors:

  • pH: The lactone ring in this compound is susceptible to hydrolysis, which can be accelerated under acidic or basic conditions.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Moisture: Water can act as a reactant in hydrolysis reactions.

Q3: How should I store my solid this compound sample for long-term stability?

For long-term storage of solid this compound, it is recommended to:

  • Store at -20°C or lower.

  • Protect from light by using an amber vial or by storing it in a dark place.

  • Store in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

Q4: Can I store this compound in solution? If so, what is the best solvent and what are the recommended storage conditions?

While storing this compound as a solid is preferred for long-term stability, it may be necessary to prepare stock solutions.

  • Solvent Selection: Use anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile. Avoid protic solvents like methanol or ethanol for long-term storage as they can participate in transesterification reactions.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed to prevent solvent evaporation and moisture absorption.

Troubleshooting Guide

Issue: I observe a significant decrease in the purity of my this compound sample over time, as determined by HPLC analysis.

  • Potential Cause 1: Hydrolysis. The lactone ring may be hydrolyzing. This is often indicated by the appearance of a more polar peak on a reverse-phase HPLC chromatogram.

    • Troubleshooting Action:

      • Confirm the identity of the new peak by LC-MS to see if its mass corresponds to the hydrolyzed product.

      • Review your storage conditions. If stored in solution, ensure the solvent was anhydrous. If stored as a solid, check for moisture ingress.

      • For future storage, strictly adhere to the recommended conditions (low temperature, desiccation, inert atmosphere).

  • Potential Cause 2: Oxidation. Your sample may have been exposed to air.

    • Troubleshooting Action:

      • Analyze your sample by mass spectrometry to look for oxidized adducts.

      • When handling the compound, minimize its exposure to air. Consider working in a glove box.

      • Store under an inert atmosphere.

Issue: The color of my this compound sample (solid or solution) has changed.

  • Potential Cause: Color change often indicates the formation of degradation products, which may be the result of oxidation or photodecomposition.

    • Troubleshooting Action:

      • Do not use the sample for critical experiments until its purity and identity have been re-confirmed by analytical methods such as HPLC, LC-MS, and NMR.

      • Review your storage procedures to ensure the sample was protected from light and oxygen.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][5]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • LC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Analyze by HPLC and LC-MS.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1 hour.

    • Neutralize with 0.1 M HCl.

    • Analyze by HPLC and LC-MS.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H2O2.

    • Incubate at room temperature for 24 hours.

    • Analyze by HPLC and LC-MS.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60°C for 48 hours.

    • Dissolve the sample in acetonitrile and analyze by HPLC and LC-MS.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in acetonitrile) to a photostability chamber (ICH Q1B guidelines) for a specified duration.

    • Analyze by HPLC and LC-MS.

  • Control Sample: A stock solution of this compound stored at -20°C and protected from light should be used as a control.

Data Analysis: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

Data Presentation

The following tables summarize hypothetical data from a forced degradation study on this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionIncubation TimeTemperature% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%1
0.1 M NaOH1 hourRoom Temp80%1
3% H2O224 hoursRoom Temp10%2
Heat (Solid)48 hours60°C5%1
Light24 hoursRoom Temp25%3

Table 2: Recommended Long-Term Storage Conditions for this compound

FormTemperatureAtmosphereLight Condition
Solid≤ -20°CInert (Argon/Nitrogen), DesiccatedProtected from light
Solution (Aprotic Solvent)≤ -80°CTightly sealed vialProtected from light

Visualizations

Griffonilide_Degradation_Pathway This compound This compound (Butenolide) Hydrolyzed_Product Hydrolyzed Product (Hydroxy Acid) This compound->Hydrolyzed_Product H₂O (Acid/Base) Oxidized_Product Oxidized Product This compound->Oxidized_Product Oxidizing Agent Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product Light Troubleshooting_Workflow start Instability Observed (e.g., Purity Decrease) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage analytical_characterization Analytical Characterization (HPLC, LC-MS, NMR) check_storage->analytical_characterization identify_degradant Identify Degradation Product(s) analytical_characterization->identify_degradant determine_pathway Determine Degradation Pathway (Hydrolysis, Oxidation, etc.) identify_degradant->determine_pathway implement_corrective_action Implement Corrective Action (e.g., Change Storage Conditions) determine_pathway->implement_corrective_action

References

Reducing off-target effects of Griffonilide in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Griffonilide is a butenolide isolated from Semiaquilegia adoxoides.[1] As of the current date, detailed information regarding its specific biological target, mechanism of action, and off-target effects is limited in publicly available scientific literature. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) based on general principles and best practices for working with novel small molecule compounds in a research setting. The experimental protocols and data presented are illustrative examples and should be adapted to your specific cell culture models and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend starting with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the half-maximal effective concentration (EC50) for your desired on-target effect and the half-maximal inhibitory concentration (IC50) for cytotoxicity.

Q2: How can I determine if this compound is hitting its intended target in my cells?

A2: Target engagement can be assessed using various techniques, depending on the nature of the target. If the target is an enzyme, you could perform an in-vitro kinase assay with the purified protein. For a cellular target, you could use techniques like cellular thermal shift assay (CETSA), or downstream signaling analysis (e.g., Western blot for a specific phosphorylated protein) to confirm target engagement.

Q3: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

A3: High cytotoxicity could be due to several factors:

  • Off-target effects: this compound might be interacting with other cellular proteins essential for cell survival.

  • Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%).[2]

  • Cell line sensitivity: Your specific cell line may be particularly sensitive to this class of compound.

  • Compound degradation: The compound may be degrading into a toxic byproduct.

Q4: How can I reduce the potential for off-target effects of this compound?

A4: Reducing off-target effects is critical for ensuring that your observed phenotype is a direct result of inhibiting the intended target. Strategies include:

  • Using the lowest effective concentration: Once the EC50 is determined, use the lowest concentration that gives the desired on-target effect.

  • Employing structurally unrelated control compounds: Use another inhibitor of the same target (if available) that has a different chemical scaffold.

  • Performing washout experiments: If the phenotype is reversible after removing this compound, it is less likely to be a non-specific toxic effect.

  • Utilizing genetic approaches: Use techniques like siRNA or CRISPR to knock down the target protein and see if it phenocopies the effect of this compound.

Troubleshooting Guides

Problem 1: High variability between replicate wells.

Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before seeding and use calibrated pipettes for accurate cell number.
Edge effects in the culture plate Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Inconsistent drug concentration Mix the this compound solution thoroughly before adding it to the wells.

Problem 2: No observable on-target effect.

Possible Cause Troubleshooting Step
Low target expression Confirm the expression of the putative target protein in your cell line using Western blot or qPCR.
Incorrect concentration Perform a dose-response experiment to determine the optimal concentration.
Compound inactivity Verify the integrity of the this compound stock solution. Prepare fresh solutions and store them properly.
Insensitive assay Use a more sensitive and quantitative assay to measure the on-target effect.

Problem 3: Unexpected changes in cell morphology.

Possible Cause Troubleshooting Step
Off-target effects on cytoskeleton Perform a washout experiment to check for reversibility. Use a structurally unrelated inhibitor of the same target as a control.
Cellular stress response Analyze key stress-related signaling pathways (e.g., p38, JNK) by Western blot.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Hypothetical Cancer Cell Line (72h incubation)

This compound (µM)% Cell Viability (MTT Assay)% Target Inhibition (Biochemical Assay)
0 (Vehicle)100 ± 5.20 ± 2.1
0.198 ± 4.815 ± 3.5
185 ± 6.152 ± 4.2
1055 ± 7.391 ± 2.8
10012 ± 3.998 ± 1.5

Data are presented as mean ± standard deviation (n=3).

Table 2: Comparison of On-Target and Off-Target Effects

CompoundOn-Target IC50 (µM)Off-Target Kinase X IC50 (µM)Selectivity Ratio (Off-Target/On-Target)
This compound 1.5> 100> 66
Compound Y (Control) 2.1157.1

Higher selectivity ratio indicates greater specificity for the on-target protein.

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Add serial dilutions of this compound (and a vehicle control) to the wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Downstream Signaling

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3]

  • Antibody Incubation: Incubate the membrane with primary antibodies against your target of interest (e.g., phospho-protein and total protein) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor AKT AKT PI3K->AKT AKT->Transcription_Factor This compound This compound This compound->MEK On-Target Inhibition Off_Target Off-Target Kinase This compound->Off_Target Off-Target Effect Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Experimental_Workflow Start Start: Novel Compound (this compound) Dose_Response 1. Dose-Response Curve (Determine IC50 and EC50) Start->Dose_Response On_Target_Validation 2. On-Target Validation (e.g., CETSA, Western Blot) Dose_Response->On_Target_Validation Off_Target_Screening 3. Off-Target Profiling (e.g., Kinase Panel Screen) On_Target_Validation->Off_Target_Screening Phenotypic_Assay 4. Cellular Phenotypic Assays (e.g., Proliferation, Migration) Off_Target_Screening->Phenotypic_Assay Data_Analysis 5. Data Analysis and Interpretation Phenotypic_Assay->Data_Analysis Conclusion Conclusion: Characterize Compound Activity Data_Analysis->Conclusion Troubleshooting_Logic Start Unexpected Experimental Result Check_Controls Are controls (positive/negative) behaving as expected? Start->Check_Controls Yes_Controls Yes Check_Controls->Yes_Controls Yes No_Controls No Check_Controls->No_Controls No Check_Compound Is the compound concentration correct and the stock solution viable? Yes_Controls->Check_Compound Troubleshoot_Assay Troubleshoot assay conditions (reagents, cell health, etc.) No_Controls->Troubleshoot_Assay End Refine Hypothesis Troubleshoot_Assay->End Yes_Compound Yes Check_Compound->Yes_Compound Yes No_Compound No Check_Compound->No_Compound No Consider_Off_Target Consider potential off-target effects or alternative mechanisms. Yes_Compound->Consider_Off_Target Prepare_Fresh_Stock Prepare fresh compound stock and re-verify concentration. No_Compound->Prepare_Fresh_Stock Prepare_Fresh_Stock->End Consider_Off_Target->End

References

Technical Support Center: Optimizing Dosage and Administration of Griffonilide in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Griffonilide dosage and administration in murine models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its putative mechanism of action?

This compound is an investigational compound derived from Griffonia simplicifolia.[1] While its precise mechanism is under investigation, preliminary data suggests it may act as a modulator of serotonergic pathways due to its origin from a plant rich in 5-hydroxytryptophan (5-HTP), a direct precursor to serotonin.[1] It is hypothesized to influence downstream signaling cascades such as the MAPK/ERK and JAK/STAT pathways, which are involved in cellular proliferation, differentiation, and inflammation.

Q2: How should I determine the starting dose for my in vivo mouse study?

Determining the initial dose of this compound requires a careful review of any available in vitro data (e.g., EC50) and in silico predictions. A common approach is to start with a dose that is a fraction of the highest non-toxic dose identified in preliminary toxicity studies. If no prior data exists, a dose-ranging study is recommended. Factors such as the animal's body weight, age, sex, and genetic background can influence the appropriate dosage.[2][3]

Q3: What are the recommended routes of administration for this compound in mice?

The choice of administration route depends on the experimental goals, the physicochemical properties of this compound, and the desired pharmacokinetic profile.[4] Common routes for preclinical studies in mice include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[5][6][7] Each route has distinct advantages and disadvantages regarding bioavailability, absorption rate, and potential for local irritation.[4]

Q4: What vehicle is recommended for solubilizing this compound?

The selection of an appropriate vehicle is critical for ensuring the stability and bioavailability of this compound. The choice will depend on its solubility and the chosen route of administration. Common vehicles include sterile saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents such as DMSO or Tween 80. It is crucial to conduct vehicle toxicity studies to ensure that the vehicle itself does not produce adverse effects.

Q5: How often should this compound be administered?

The frequency of administration depends on the half-life of this compound and the desired therapeutic window. This should be determined through pharmacokinetic studies. For compounds with a short half-life, more frequent administration or the use of slow-release formulations may be necessary to maintain effective concentrations.[5]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results
Potential Cause Troubleshooting Steps
Improper Dosing Technique Ensure all personnel are thoroughly trained on the specific administration route. For oral gavage, verify the correct placement of the gavage needle to avoid accidental administration into the trachea.[8] For IV injections, confirm needle placement in the vein to prevent subcutaneous leakage.[8][9]
Inconsistent Formulation Prepare fresh formulations of this compound for each experiment to avoid degradation. Ensure the compound is fully dissolved or uniformly suspended in the vehicle.
Animal Stress Handle mice gently and consistently to minimize stress, which can impact physiological responses.[7] Consider habituating animals to the procedure before the start of the study.[10]
Biological Variability Use age- and weight-matched animals. Consider the potential influence of the estrous cycle in female mice on drug metabolism and response.
Issue 2: Adverse Events or Toxicity
Potential Cause Troubleshooting Steps
Dose Too High Conduct a dose-response study to identify the maximum tolerated dose (MTD). Reduce the dose or the frequency of administration.
Vehicle Toxicity Run a control group treated with the vehicle alone to rule out any adverse effects from the excipients.
Rapid IV Injection Administer intravenous injections slowly to avoid cardiac shock or other acute reactions.[8]
Irritation at Injection Site For subcutaneous or intramuscular injections, rotate the injection site.[10] Dilute the formulation if it is too concentrated or consider a different, less irritating vehicle.
Issue 3: Difficulty with Administration Route
Potential Cause Troubleshooting Steps
Poor Vein Visibility (IV) Warm the mouse's tail using a heat lamp or warm water to dilate the veins.[9]
Esophageal or Tracheal Perforation (Oral Gavage) Use a flexible-tipped gavage needle of the appropriate size for the mouse.[8] Ensure proper restraint and gentle insertion of the needle.
Leakage from Injection Site (SC/IP) Use the correct needle gauge and injection volume. For subcutaneous injections, "tent" the skin to create a space for the injection.[9]

Quantitative Data Summary

Table 1: Recommended Maximum Injection Volumes for Mice

Route of AdministrationMaximum Volume (ml/kg)Recommended Needle Gauge
Intravenous (IV) - Bolus527-30G
Intravenous (IV) - Infusion4 ml/kg/hr27-30G
Intraperitoneal (IP)1025-27G
Subcutaneous (SC)1025-27G
Intramuscular (IM)526-30G
Oral (PO) - Gavage1020-22G (flexible tip)

Data compiled from multiple sources.[5][9]

Table 2: Factors Influencing Drug Dosage and Response in Mice

FactorDescription
Body Weight and Surface Area Dosage is often calculated based on body weight (mg/kg), but body surface area can provide a more accurate dose conversion between species.[2][11]
Age Young and old mice may have different metabolic rates, affecting drug clearance.[2]
Sex Hormonal differences between male and female mice can influence drug metabolism and response.[2]
Genetics Different mouse strains can exhibit significant variations in drug metabolism and sensitivity.[2]
Health Status Underlying diseases can alter drug distribution, metabolism, and excretion.[2][12]
Route of Administration The route affects the rate and extent of drug absorption (bioavailability).[11][12]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Preparation:

    • Accurately weigh the mouse and calculate the required volume of the this compound formulation.

    • Draw the calculated volume into a syringe fitted with an appropriately sized, flexible-tipped gavage needle.

    • Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth of the gavage needle.[8]

  • Restraint:

    • Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle into the esophagus.

  • Administration:

    • Insert the gavage needle into the side of the mouth and gently advance it along the roof of the mouth towards the esophagus.

    • If any resistance is met, do not force the needle. Withdraw and re-insert.

    • Once the needle is at the predetermined depth, slowly administer the formulation.

  • Post-Administration:

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress, such as difficulty breathing.[13]

Protocol 2: Intravenous Tail Vein Injection in Mice
  • Preparation:

    • Weigh the mouse and calculate the required injection volume.

    • Draw the formulation into a syringe with a 27-30G needle. Ensure there are no air bubbles.

  • Restraint and Vein Dilation:

    • Place the mouse in a suitable restraining device.

    • Warm the tail with a heat lamp or by immersing it in warm water to dilate the lateral tail veins.[9]

  • Injection:

    • Clean the tail with 70% ethanol.

    • Stabilize the tail and insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.[8]

    • Inject a small volume to confirm correct placement (no swelling should appear).[9]

    • If correctly placed, slowly administer the remaining volume.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[9]

    • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

Griffonilide_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Dose_Calc Dose Calculation Formulation This compound Formulation Dose_Calc->Formulation Restraint Animal Restraint Formulation->Restraint Administration Route of Administration (PO, IV, IP, SC) Restraint->Administration PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Administration->PK_PD Toxicity Toxicity Assessment Administration->Toxicity Efficacy Efficacy Studies Administration->Efficacy

Experimental workflow for this compound administration in mice.

Putative_Griffonilide_Signaling_Pathway cluster_MAPK MAPK/ERK Pathway cluster_JAK_STAT JAK/STAT Pathway This compound This compound Serotonin_Receptor Serotonin Receptor This compound->Serotonin_Receptor RAS RAS Serotonin_Receptor->RAS Activates JAK JAK Serotonin_Receptor->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors_MAPK Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) Transcription_Factors_MAPK->Cellular_Response STAT STAT JAK->STAT Transcription_Factors_STAT STAT Dimers STAT->Transcription_Factors_STAT Transcription_Factors_STAT->Cellular_Response

Hypothesized signaling pathways modulated by this compound.

References

Technical Support Center: Troubleshooting Griffonilide Instability in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering instability issues with Griffonilide during mass spectrometry (MS) analysis. The following frequently asked questions (FAQs) and guides are designed to address common problems observed during electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why am I observing excessive fragmentation of my this compound sample, even without intentional fragmentation (MS/MS)?

A1: This phenomenon is likely due to "in-source fragmentation," where the molecule fragments within the ion source of the mass spectrometer before mass analysis.[1][2] this compound, as a butenolide and potential glycoside, may possess labile bonds that are susceptible to breaking under certain ESI conditions.

Troubleshooting Steps:

  • Reduce Cone Voltage: The cone voltage (also known as fragmentor voltage or declustering potential) is a primary driver of in-source fragmentation.[3][4] High cone voltages can impart excess energy to the ions, causing them to fragment.[5][6] Gradually decrease the cone voltage in small increments (e.g., 5-10 V) and monitor the intensity of the precursor ion relative to its fragments.[5]

  • Lower Source Temperature: High ion source and desolvation temperatures can lead to thermal degradation of thermally sensitive molecules like this compound.[3][7] Reduce the source temperature in increments of 10-20°C to find a balance between efficient desolvation and minimal fragmentation.

  • Optimize Mobile Phase: The composition of your mobile phase can influence ionization stability.

    • Additives: While acidic modifiers like formic acid are common for promoting protonation, highly acidic conditions can sometimes promote fragmentation for certain analytes. Consider using a lower concentration or a weaker acid, like acetic acid.[8] Trifluoroacetic acid (TFA) can act as an ion suppressor and may not be ideal if you are struggling to see the molecular ion.[5]

    • Solvent Composition: Ensure your solvents are of high purity, as contaminants can affect ionization.

Q2: I am seeing multiple peaks in my mass spectrum for a pure this compound standard. What could be the cause?

A2: The observation of multiple peaks for a single compound is often due to the formation of different adduct ions in the ESI source.[7] Instead of just the protonated molecule [M+H]+, you may be seeing adducts with sodium [M+Na]+, potassium [M+K]+, or ammonium [M+NH4]+.[2]

Troubleshooting Steps:

  • Identify Common Adducts: Check the mass differences between the observed peaks. Common adducts have characteristic mass shifts. Refer to the table below for common adducts in positive ion mode.

  • Minimize Salt Contamination: Sodium and potassium adducts are often due to contamination from glassware, solvents, or reagents. Use high-purity solvents and additives, and consider using plastic containers where appropriate.

  • Promote Protonation: To favor the formation of the [M+H]+ ion, ensure your mobile phase has an appropriate additive. A small amount of formic acid or ammonium acetate can help promote the desired protonated species.[9] For instance, adding ammonium acetate can sometimes outcompete sodium for adduction, leading to a more consistent [M+NH4]+ or [M+H]+ ion.[9]

Q3: My this compound signal is weak and inconsistent. What should I check?

A3: Poor signal intensity and stability can stem from several factors, ranging from sample preparation to instrument settings.[10]

Troubleshooting Steps:

  • Check for Leaks: Ensure all fittings in your LC and MS systems are secure, as air leaks can cause an unstable spray and loss of sensitivity.[11]

  • Optimize Ionization Source Parameters:

    • Nebulizer Gas Flow: Adjust the nebulizer gas to ensure a stable and fine spray.

    • Capillary Voltage: Optimize the capillary voltage for maximal signal intensity.

  • Sample Considerations:

    • Concentration: If the sample is too dilute, the signal will be weak. Conversely, a highly concentrated sample can lead to ion suppression.[10]

    • Matrix Effects: If analyzing this compound in a complex matrix (e.g., plasma, tissue extract), co-eluting compounds can suppress the ionization of your analyte. Improve sample clean-up or chromatographic separation to mitigate this.

Data Presentation: Common Adducts in Positive Ion ESI-MS

The following table summarizes common adducts that may be observed with this compound in positive ion mode. "M" represents the neutral molecule.

Adduct IonMass-to-Charge (m/z)Common Source
Protonated Molecule[M+H]+Acidic mobile phase
Sodium Adduct[M+Na]+Glassware, solvents, buffers
Ammonium Adduct[M+NH4]+Ammonium-based buffers
Potassium Adduct[M+K]+Glassware, solvents, buffers
Acetonitrile Adduct[M+ACN+H]+Acetonitrile in mobile phase

Experimental Protocols

Protocol: Optimizing ESI Source Parameters to Minimize In-Source Fragmentation

Objective: To systematically adjust key ESI source parameters to achieve "soft" ionization conditions that maximize the signal of the this compound precursor ion while minimizing in-source fragmentation.

Methodology:

  • Initial Setup:

    • Prepare a standard solution of this compound at a typical analytical concentration (e.g., 1 µg/mL) in a solvent mixture representative of your mobile phase.

    • Infuse the solution directly into the mass spectrometer using a syringe pump to provide a constant and stable signal.

    • Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected precursor ion and potential fragments.

    • Begin with the instrument manufacturer's default or recommended source parameters.

  • Cone Voltage Optimization:

    • The cone voltage is a critical parameter for controlling in-source fragmentation.[4]

    • Start with a relatively high cone voltage (e.g., 60 V) and acquire a spectrum.

    • Decrease the cone voltage in 10 V increments, acquiring a spectrum at each step, until you reach a low value (e.g., 10 V).

    • Monitor the intensity of the [M+H]+ ion (or other primary adduct) and the intensity of any fragment ions at each voltage setting.

    • Plot the intensity of the precursor ion versus the cone voltage to determine the optimal value that provides the highest precursor signal with minimal fragmentation.[7]

  • Source and Desolvation Temperature Optimization:

    • Set the cone voltage to the optimized value from the previous step.

    • Begin with the standard source and desolvation temperatures.

    • Decrease the temperatures in 20-25°C increments, allowing the system to stabilize at each new setting.

    • Monitor the precursor ion intensity. The goal is to find the lowest temperature that maintains good signal intensity (indicating efficient desolvation) without causing thermal degradation.

  • Gas Flow Optimization:

    • While generally having a smaller impact on fragmentation, nebulizing and desolvation gas flows can influence spray stability and ion desolvation.

    • With the optimized cone voltage and temperatures, adjust the gas flow rates to maximize the signal-to-noise ratio for the this compound precursor ion.

  • Final Verification:

    • Once all parameters are optimized, inject a series of this compound standards to confirm linear response and stable ionization under the new "soft" ionization conditions.

Visualizations

TroubleshootingWorkflow Start Problem: Excessive In-Source Fragmentation Step1 Step 1: Optimize Cone Voltage (Declustering/Fragmentor Voltage) Start->Step1 Action1 Action: Gradually decrease the voltage. Higher voltages increase fragmentation. Step1->Action1 Step2 Step 2: Check Ion Source Temperature Step1->Step2 Action2 Action: Lower the source temperature. Higher temperatures can promote dissociation. Step2->Action2 Step3 Step 3: Evaluate Solvents & Additives Step2->Step3 Action3 Action: Test alternative mobile phases. Some additives (e.g., strong acids) can promote instability. Step3->Action3 Step4 Step 4: Inspect Ion Source Cleanliness Step3->Step4 Action4 Action: Clean the ion source components. A dirty source can cause unstable ionization. Step4->Action4 End Resolution: Stable Ionization with Minimal In-Source Fragments Step4->End

Caption: Troubleshooting workflow for reducing in-source fragmentation.

IonFormationPathway cluster_source ESI Source cluster_analyzer Mass Analyzer Analyte This compound (M) Protonated [M+H]+ Analyte->Protonated + H+ Sodium [M+Na]+ Analyte->Sodium + Na+ Fragment Fragment Ion Protonated->Fragment High Cone Voltage Detected1 Detected: [M+H]+ Protonated->Detected1 Detected2 Detected: [M+Na]+ Sodium->Detected2 Detected3 Detected: Fragment Fragment->Detected3

Caption: Potential ion formation pathways for this compound in an ESI source.

References

Griffonilide Chromatography Resolution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Griffonilide.

Troubleshooting Guide: Enhancing this compound Resolution

Poor resolution in the chromatography of this compound can manifest as broad peaks, peak tailing, or co-elution with other compounds. This guide provides a systematic approach to identifying and resolving these common issues.

dot

Caption: A workflow diagram for troubleshooting poor resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for a polar compound like this compound, which contains hydroxyl groups, is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing tailing.

    • Solution: Use an end-capped column to minimize silanol interactions. Adjusting the mobile phase pH to suppress the ionization of silanol groups (typically by lowering the pH with an additive like formic acid or trifluoroacetic acid) can also be effective.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and the stationary phase.

    • Solution: Experiment with adjusting the mobile phase pH. For a neutral compound like this compound, a pH between 3 and 7 is a good starting point.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

ParameterRecommendation for Tailing Peaks
Stationary Phase Use an end-capped C18 or a phenyl-hexyl column.
Mobile Phase pH Adjust to a lower pH (e.g., 3.0-4.0) with 0.1% formic acid.
Sample Load Decrease injection volume or sample concentration.
Q2: The resolution between this compound and an impurity is poor. How can I improve the separation?

A2: Improving the resolution between two co-eluting peaks requires enhancing the selectivity of your chromatographic system.

Strategies to Improve Selectivity:

  • Modify Mobile Phase Composition: Changing the organic modifier or its ratio in the mobile phase can alter the selectivity.

    • Action: If using acetonitrile, try switching to methanol or a combination of both. Vary the gradient slope if using gradient elution.

  • Change Stationary Phase: Different stationary phases offer different selectivities.

    • Action: If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a cyano column to introduce different interaction mechanisms (e.g., pi-pi interactions).

  • Temperature Optimization: Temperature can influence the selectivity of the separation.

    • Action: Vary the column temperature in increments of 5°C (e.g., from 25°C to 40°C) to see if resolution improves.

ParameterRecommendation for Poor Resolution
Organic Modifier Switch from acetonitrile to methanol or vice-versa.
Stationary Phase Try a phenyl-hexyl or cyano column.
Temperature Optimize between 25°C and 40°C.
Q3: this compound is a chiral molecule. How can I separate its enantiomers?

A3: The IUPAC name for this compound, (6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one, indicates it has specific stereochemistry. If you are working with a racemic mixture or need to confirm the enantiomeric purity, a chiral separation method is necessary.

Approaches for Chiral Separation:

  • Chiral Stationary Phases (CSPs): This is the most direct method for enantiomer separation.

    • Recommendation: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds and are a good starting point for method development.

  • Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase to form diastereomeric complexes with the enantiomers, which can then be separated on a standard achiral column.

dot

Caption: A decision tree for developing a chiral separation method for this compound.

Experimental Protocols

Initial HPLC Method for this compound Screening

This protocol is a suggested starting point and will likely require optimization.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Recommended starting column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Alternative columns for troubleshooting: Phenyl-hexyl, Cyano.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas all mobile phases before use.

3. Chromatographic Conditions:

ParameterInitial Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm (based on related compounds)
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Method Optimization Workflow:

dot

Optimization_Workflow Start Initial Screening Run Evaluate Evaluate Peak Shape and Resolution Start->Evaluate OptimizeGradient Adjust Gradient Slope and Time Evaluate->OptimizeGradient Sub-optimal Separation OptimizeFlowRate Fine-tune Flow Rate (0.8-1.2 mL/min) OptimizeGradient->OptimizeFlowRate OptimizeTemp Adjust Column Temperature (25-40°C) OptimizeFlowRate->OptimizeTemp FinalMethod Final Optimized Method OptimizeTemp->FinalMethod

Caption: A workflow for optimizing the initial HPLC method for this compound.

Technical Support Center: Minimizing Batch-to-Batch Variability of Griffonilide Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability in the extraction of Griffonilide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources can it be extracted?

This compound is a butenolide compound that has been isolated from the roots of Semiaquilegia adoxoides and the stem bark of Piliostigma thonningii (also known as Bauhinia thonningii).[1][2] It is important to ensure proper botanical identification of the plant material to guarantee the presence of the target compound.

Q2: What are the primary drivers of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in natural product extracts like those containing this compound is a significant challenge that can impact experimental reproducibility and the therapeutic efficacy and safety of potential drug candidates.[1] The main sources of this variability can be categorized into three areas:

  • Raw Material Variability: This is often the most significant source of variation and includes:

    • Genetics: Different plant populations or subspecies may have varying levels of this compound.

    • Geographical Origin and Environmental Conditions: Factors such as climate, soil composition, and altitude can influence the biosynthesis of secondary metabolites like this compound.

    • Cultivation and Harvest Practices: The time of harvest, fertilization methods, and post-harvest handling and storage can all impact the chemical profile of the plant material.[1]

  • Extraction and Processing Inconsistencies: The methods used to extract and process the raw plant material are critical. Key factors include:

    • Extraction Technique: Different methods (e.g., maceration, soxhlet, ultrasound-assisted extraction) will have varying efficiencies.

    • Solvent Choice and Concentration: The polarity of the solvent will determine which compounds are extracted.

    • Extraction Parameters: Temperature, extraction time, and the solid-to-solvent ratio must be tightly controlled.[1]

  • Manufacturing and Analytical Processes: Minor deviations in experimental protocols, equipment calibration, and even different operators can introduce variability.[1]

Q3: What are the recommended general steps for extracting this compound?

Based on literature for the source plants, a general workflow for this compound extraction can be proposed. However, optimization for maximizing this compound yield and purity is highly recommended.

Experimental Workflow for this compound Extraction

Griffonilide_Extraction_Workflow cluster_0 Raw Material Preparation cluster_1 Extraction cluster_2 Purification & Isolation cluster_3 Analysis & Quality Control RawMaterial Plant Material (S. adoxoides roots or P. thonningii stem bark) Drying Drying RawMaterial->Drying Grinding Grinding & Sieving Drying->Grinding Extraction Solvent Extraction (e.g., Ethanol, Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Fractionation Solvent Partitioning (e.g., n-Hexane, EtOAc) Concentration->Fractionation Chromatography Column Chromatography Fractionation->Chromatography QC Phytochemical Screening & Quantification (HPLC, LC-MS) Chromatography->QC

Caption: A generalized workflow for the extraction and quality control of this compound.

Q4: How can I standardize the raw material to minimize variability?

Standardization of the raw plant material is a critical first step. This involves:

  • Botanical Authentication: Verify the correct plant species and part (roots of S. adoxoides or stem bark of P. thonningii).

  • Geographical Sourcing: Whenever possible, source the material from the same geographical region and supplier.

  • Defined Harvesting Practices: Adhere to a strict protocol for the time of harvest.

  • Standardized Post-Harvest Processing: Implement consistent procedures for drying, grinding to a uniform particle size, and storing the raw material in a cool, dark, and dry place to prevent degradation of bioactive compounds.

Q5: What analytical techniques are recommended for the quality control of this compound extracts?

A multi-faceted approach to quality control is recommended:

  • Phytochemical Screening: Perform qualitative tests to confirm the presence of major classes of compounds. Extracts of Piliostigma thonningii have been shown to contain sterols, phenolics, alkaloids, flavonoids, glycosides, triterpenes, and tannins.[1]

  • Chromatographic Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to generate a chemical fingerprint of the extract. This allows for a visual comparison of the chemical profiles between different batches.

  • Quantification of Marker Compounds: A validated quantitative analytical method, preferably HPLC with a UV or MS detector, should be used to determine the concentration of this compound in the extract. This provides a precise measure of the active compound's content.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or Inconsistent this compound Yield Poor Raw Material Quality: Improperly identified, harvested, or stored plant material.Source botanically certified material from a reputable supplier. Implement standardized harvesting and post-harvest processing protocols.
Suboptimal Extraction Parameters: Incorrect solvent, temperature, or extraction time.Optimize extraction parameters systematically. Test different solvents (e.g., ethanol, methanol, and their aqueous mixtures) and vary temperature and time to find the optimal conditions for this compound extraction.[1]
Incomplete Extraction: Insufficient solvent-to-solid ratio or inadequate agitation.Ensure the solvent volume is sufficient to fully immerse the plant material and allow for efficient extraction. Use agitation (e.g., stirring or sonication) to enhance solvent penetration.
Variable Chemical Profile Between Batches (Observed in HPLC Fingerprint) Inconsistent Raw Material: Sourcing from different geographical locations or harvesting at different times.Maintain a consistent source for your raw material. If sourcing changes are unavoidable, perform thorough quality control on each new batch of raw material.
Fluctuations in Extraction Process: Variations in solvent composition, temperature, or extraction duration.Strictly control and document all extraction parameters for each batch. Calibrate equipment regularly.
Degradation of Compounds: this compound, as a butenolide, may be susceptible to hydrolysis or degradation by heat, light, or extreme pH.Protect the extract from light and heat during and after processing. Consider using antioxidants if stability is a concern. Conduct stability studies to understand the degradation profile of this compound under different conditions.
Presence of Impurities in the Final Extract Inefficient Fractionation/Purification: Inadequate separation of target compounds from other matrix components.Optimize the solvent partitioning and column chromatography steps. Experiment with different solvent systems and stationary phases.
Contamination: Cross-contamination from equipment or solvents.Thoroughly clean all glassware and equipment between batches. Use high-purity solvents.

Data Presentation

Table 1: Qualitative Phytochemical Screening of Piliostigma thonningii Leaf and Root Extracts

PhytochemicalMethanol Extract (Leaves)Methanol Extract (Roots)
Alkaloids++
Flavonoids++
Glycosides++
Reducing Sugars++
Resins-+ (in Chloroform extract)
Saponins++
Tannins++
Data synthesized from multiple sources.[3] "+" indicates presence, "-" indicates absence.

Table 2: General Extraction Yields from Piliostigma thonningii Leaves

SolventExtraction MethodYield (% w/w)
EthanolSoxhlet21.04
n-HexaneNot specified2.22
Ethyl AcetateNot specified5.01
WaterNot specified4.33
Data from a study on P. thonningii leaf extracts.[4]

Experimental Protocols

Protocol 1: General Solvent Extraction of Piliostigma thonningii Bark

  • Preparation of Plant Material: Air-dry the stem bark of Piliostigma thonningii at room temperature until a constant weight is achieved. Grind the dried bark into a fine powder using a mechanical grinder and pass it through a sieve to ensure uniform particle size.

  • Extraction:

    • Maceration: Soak the powdered bark in 95% ethanol (e.g., a 1:10 solid-to-solvent ratio, w/v) in a sealed container for 72 hours at room temperature with occasional agitation.

    • Soxhlet Extraction: Place the powdered bark in a thimble and extract with 95% ethanol in a Soxhlet apparatus for a defined period (e.g., 8-12 hours).[5]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated by sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[6]

  • Purification: Subject the desired fraction (likely the more polar fractions for this compound) to column chromatography (e.g., silica gel) with a suitable mobile phase to isolate this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Fingerprinting and Quantification

This is a general protocol and should be optimized and validated for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector and a C18 analytical column.

  • Mobile Phase: A gradient elution using a mixture of two solvents, for example, (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

  • Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to a high percentage over 30-40 minutes, followed by a re-equilibration step.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance.

  • Sample Preparation: Dissolve a known amount of the dried extract in the initial mobile phase composition, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: For quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Visualizations

Sources of Batch-to-Batch Variability

Variability_Sources cluster_RawMaterial Raw Material cluster_Processing Processing cluster_Analysis Analysis Variability Batch-to-Batch Variability in this compound Extracts Genetics Genetics Genetics->Variability Environment Environment Environment->Variability Harvest Harvesting & Post-Harvest Harvest->Variability Method Extraction Method Method->Variability Solvent Solvent Solvent->Variability Parameters Process Parameters (Temp, Time) Parameters->Variability Protocol Protocol Deviations Protocol->Variability Equipment Equipment Equipment->Variability

Caption: Key factors contributing to batch-to-batch variability in this compound extracts.

Logical Troubleshooting Flow

Troubleshooting_Flow Start Inconsistent This compound Results? CheckRawMaterial Review Raw Material Standardization Start->CheckRawMaterial IsRawMaterialOK Consistent Source & Handling? CheckRawMaterial->IsRawMaterialOK CheckProcess Analyze Extraction Process Logs IsProcessOK Controlled Parameters? CheckProcess->IsProcessOK CheckAnalysis Verify Analytical Method Validation IsAnalysisOK Validated Method? CheckAnalysis->IsAnalysisOK IsRawMaterialOK->CheckProcess Yes OptimizeRawMaterial Standardize Raw Material Sourcing & Handling IsRawMaterialOK->OptimizeRawMaterial No IsProcessOK->CheckAnalysis Yes OptimizeProcess Optimize & Strictly Control Extraction Parameters IsProcessOK->OptimizeProcess No OptimizeAnalysis Validate Analytical Method IsAnalysisOK->OptimizeAnalysis No End Consistent Results IsAnalysisOK->End Yes OptimizeRawMaterial->CheckRawMaterial OptimizeProcess->CheckProcess OptimizeAnalysis->CheckAnalysis

Caption: A logical workflow for troubleshooting inconsistent this compound extraction results.

References

Dealing with Griffonilide precipitation in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with essential information for the successful use of Griffonilide in experimental assays. Find answers to frequently asked questions and detailed troubleshooting guides to address common challenges, such as compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a natural butenolide compound extracted from the root of Semiaquilegia adoxoides, a plant that has been used in traditional medicine for its potential anticancer properties. While research on this compound is ongoing, preliminary studies on related compounds and extracts suggest that it may exhibit antiproliferative and pro-apoptotic activities in cancer cell lines.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in several organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone. For in vivo studies, a specific formulation is recommended (see table below).

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years.

  • In Solvent: Store stock solutions at -80°C for up to 1 year.

Q4: What is the proposed mechanism of action for this compound?

A4: The precise mechanism of action for this compound is still under investigation. However, based on studies of structurally related compounds, it is hypothesized that this compound may induce apoptosis (programmed cell death) through the modulation of the p53 signaling pathway. This may involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][2][3][4]

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in aqueous solutions, such as cell culture media, is a common issue that can significantly impact experimental results. This guide provides potential causes and solutions to help you mitigate this problem.

Problem 1: Precipitate forms immediately upon adding this compound stock solution to aqueous media.

Potential Cause Recommended Solution
Solvent Shock: Rapid dilution of a high-concentration DMSO stock into an aqueous medium can cause the compound to crash out of solution.1. Lower Stock Concentration: Prepare a lower concentration stock solution in DMSO. 2. Stepwise Dilution: Perform a serial dilution of the stock solution in the aqueous medium. 3. Slow Addition & Mixing: Add the stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling.
High Final Concentration: The desired final concentration of this compound in the medium may exceed its solubility limit in that specific aqueous environment.1. Determine Solubility Limit: Perform a solubility test to find the maximum stable concentration of this compound in your specific cell culture medium. 2. Adjust Experimental Design: If possible, adjust your experimental design to use a concentration of this compound that is within its determined solubility range.

Problem 2: Precipitate forms over time after the initial solution was clear.

Potential Cause Recommended Solution
Temperature Fluctuation: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect solubility.1. Pre-warm Media: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
Interaction with Media Components: Components in the cell culture medium (e.g., salts, proteins in serum) can interact with this compound over time, leading to the formation of insoluble complexes.[5][6][7][8]1. Use Freshly Prepared Solutions: Prepare the final working solution of this compound in the medium immediately before use. 2. Consider Serum Concentration: If using a serum-containing medium, the proteins in the serum can sometimes help to stabilize the compound. Conversely, interactions can also lead to precipitation. You may need to test different serum concentrations.
pH Shift: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of this compound.1. Use Buffered Media: Ensure your cell culture medium is adequately buffered (e.g., with HEPES) to maintain a stable pH.
Evaporation: Evaporation of the medium from culture plates can increase the concentration of this compound, leading to precipitation.1. Maintain Humidity: Ensure proper humidity levels in the incubator to minimize evaporation. 2. Use Sealed Plates: For long-term experiments, consider using sealed culture plates or adding sterile water to surrounding wells to maintain humidity.

Data Presentation

Table 1: Solubility of this compound
SolventSolubility
DMSO31 mg/mL (184.36 mM)
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
In Vivo Formulation
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (11.89 mM)

Note: For DMSO and the in vivo formulation, sonication is recommended to aid dissolution.

Table 2: Preparation of this compound Stock Solutions in DMSO
Desired Stock Concentration1 mg this compound5 mg this compound10 mg this compound
1 mM 5.9471 mL29.7354 mL59.4707 mL
5 mM 1.1894 mL5.9471 mL11.8941 mL
10 mM 0.5947 mL2.9735 mL5.9471 mL

Molecular Weight of this compound: 168.15 g/mol

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and micropipettes

  • Vortex mixer

Procedure:

  • Weighing: Carefully weigh 1.68 mg of this compound powder and transfer it to a sterile amber vial.

  • Adding Solvent: Add 1.0 mL of high-purity DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex at room temperature until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile amber microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability (MTT) Assay with this compound

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Western Blot for Apoptosis Markers (p53, Bax, Bcl-2)

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Visualizations

Griffonilide_Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis Griffonilide_Powder This compound Powder Stock_Solution 10 mM Stock Solution Griffonilide_Powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Working Solution (in Culture Medium) Stock_Solution->Working_Solution Dilute Treatment Treat Cells Working_Solution->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Western_Blot Western Blot (Apoptosis Markers) Incubation->Western_Blot Apoptosis_Signaling_Pathway cluster_stimulus Cellular Stress cluster_regulation Apoptotic Regulation cluster_execution Execution Phase This compound This compound (Hypothesized) p53 p53 Activation This compound->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Technical Support Center: Experimental Design for Novel Compounds like Griffonilide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed information regarding the specific mechanism of action and cellular targets of Griffonilide is limited in publicly available scientific literature. This guide provides a framework for selecting appropriate controls and designing experiments for a novel or poorly characterized bioactive compound, using this compound as a representative example. The principles and protocols outlined here are based on established best practices in drug discovery and chemical biology for characterizing unknown small molecules.

Frequently Asked Questions (FAQs)

Q1: We are starting our investigation of a novel butenolide, this compound. What are the essential first steps in designing our experiments?

A1: When working with a novel compound like this compound, a stepwise approach is crucial to systematically elucidate its biological activity. The initial steps should focus on determining its cytotoxic or cytostatic effects and then moving towards target identification and mechanism of action studies.

A recommended initial experimental workflow is as follows:

  • Purity and Stability Assessment: Confirm the purity of your this compound sample using techniques like HPLC and mass spectrometry. Assess its stability and solubility in various solvents to ensure consistent experimental results.

  • Cytotoxicity Screening: Perform dose-response cytotoxicity or viability assays across a panel of relevant cell lines to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). This will establish a working concentration range for subsequent experiments.

  • Phenotypic Screening: Observe any morphological changes in cells treated with this compound. This can provide initial clues about its potential mechanism of action.

  • Target Identification: If a clear and potent phenotype is observed, proceed with target identification strategies.

Q2: What are the critical positive and negative controls to include in our initial cytotoxicity assays with this compound?

A2: The inclusion of appropriate controls is fundamental for the validation and accurate interpretation of cytotoxicity data.[1] For a standard cytotoxicity assay, such as an MTT or CellTiter-Glo® assay, the following controls are essential:

  • Negative Controls: These are designed to show the absence of an effect and establish a baseline for comparison.[1] They help confirm that the assay is not producing false-positive results.[1]

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on cell viability.

    • Untreated Cells: Cells cultured in standard growth medium without any treatment. This represents the baseline cell viability.

  • Positive Controls: These are used to demonstrate that the assay can detect the expected effect and that the experimental system is responsive.[1]

    • Known Cytotoxic Agent: A well-characterized cytotoxic compound (e.g., staurosporine, doxorubicin, or saponin) should be used to confirm that the assay can detect cell death.[2]

    • No-Cell Control (Blank): Wells containing only culture medium and the assay reagent. This is used to determine the background signal of the assay.[3]

Troubleshooting Guide

Issue: High variability in IC50 values for this compound between experiments.

Potential Cause Troubleshooting Steps
Cell Culture Inconsistency Ensure consistent cell passage number, seeding density, and confluence at the time of treatment.
Compound Instability Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles.
Assay Interference Run the assay in a cell-free system with this compound to check for direct interference with the assay reagents.

Issue: No observable phenotype or cytotoxic effect after this compound treatment.

Potential Cause Troubleshooting Steps
Compound Inactivity Test this compound in a broader range of cell lines. The target may not be present or essential in the initial cell line tested.
Incorrect Concentration Range Expand the concentration range of this compound being tested, as the initial range may be too low.
Target Not Expressed If a putative target is suspected, confirm its expression in your cell model using techniques like Western blotting or qPCR.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Viability Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50%.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare vehicle and positive control solutions.

  • Cell Treatment: Remove the old medium from the cells and add the this compound dilutions, vehicle control, and positive control.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • Assay: Add the resazurin-based reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: General Workflow for Target Identification of a Novel Compound

Objective: To identify the cellular protein(s) that this compound directly binds to.

Methodology:

  • Probe Synthesis: Synthesize a this compound-based affinity probe by incorporating a linker and a reporter tag (e.g., biotin). It is crucial to perform structure-activity relationship (SAR) studies to ensure that the modification does not abolish the compound's bioactivity.[4]

  • Cell Lysate Preparation: Prepare a protein lysate from cells that show a response to this compound.

  • Affinity Pull-Down: Incubate the cell lysate with the biotinylated this compound probe. As a negative control, incubate a separate lysate with biotin alone.

  • Capture: Use streptavidin-coated beads to capture the biotinylated probe and any bound proteins.[5]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Validation: Validate the identified targets using orthogonal methods such as Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assay (CETSA).[6]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineTissue of OriginThis compound IC50 (µM)
HeLaCervical Cancer5.2
A549Lung Cancer12.8
MCF-7Breast Cancer2.5
PC-3Prostate Cancer> 50

Table 2: Example Data from a Target Identification Experiment (Affinity Pull-down followed by Mass Spectrometry)

Protein ID (UniProt)Protein NamePeptide Count (this compound Probe)Peptide Count (Biotin Control)
P04637TP5300
P60709ACTB23
Q09472HSP90AA1151
P35568MAPK1120

Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Characterization cluster_phase2 Phase 2: Mechanism of Action purity Purity & Stability Assessment cytotoxicity Cytotoxicity Screening (IC50) purity->cytotoxicity phenotypic Phenotypic Screening cytotoxicity->phenotypic target_id Target Identification (e.g., Affinity Pull-down) phenotypic->target_id pathway_analysis Pathway Analysis (e.g., Western Blot, RNA-seq) target_id->pathway_analysis validation Target Validation (e.g., siRNA, CRISPR) pathway_analysis->validation

Caption: A generalized experimental workflow for characterizing a novel bioactive compound.

signaling_pathway ligand This compound receptor Putative Receptor (Target Protein) ligand->receptor Binding & Inhibition kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response

Caption: A hypothetical signaling pathway potentially inhibited by this compound.

control_logic cluster_interpretation Interpretation Logic experiment This compound Treatment true_effect True Compound Effect? experiment->true_effect positive_control Positive Control (Known Toxin) valid_experiment Valid Experiment? positive_control->valid_experiment Effect Observed negative_control Negative Control (Vehicle) negative_control->valid_experiment No Effect Observed negative_control->true_effect Compare observed_effect Observed Effect (e.g., Cell Death) valid_experiment->experiment Yes true_effect->observed_effect Yes

Caption: Logical relationship of controls for validating experimental observations.

References

Validation & Comparative

Griffonilide: A Comparative Efficacy Analysis within the Butenolide Class

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griffonilide, a butenolide compound isolated from the roots of Semiaquilegia adoxoides, represents a member of a broad class of lactones known for their diverse biological activities.[1] While specific experimental data on the efficacy of this compound is not extensively available in current literature, this guide provides a comparative analysis of its potential therapeutic value by examining the well-documented efficacy of other notable butenolides. This comparison focuses on cytotoxic and anti-inflammatory properties, supported by experimental data from various studies.

Butenolides are a class of unsaturated four-carbon heterocyclic lactones that form the core structure of numerous natural products. Their versatile biological activities have made them a subject of significant interest in medicinal chemistry and drug development, with research exploring their potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide aims to provide a clear, data-driven comparison to aid researchers in evaluating the potential of butenolide compounds.

Comparative Efficacy of Butenolides

To contextualize the potential efficacy of this compound, this section presents a quantitative comparison of several well-studied butenolides. The data is compiled from multiple independent studies and summarized for ease of comparison. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between the cited sources.

Table 1: Profile of this compound

CompoundNatural SourceChemical Formula
This compoundSemiaquilegia adoxoides[1]C₈H₈O₄

Table 2: Comparative Efficacy of Selected Butenolides

CompoundBiological ActivityAssayCell Line/SystemIC₅₀ / Effective Concentration
Menisdaurilide Cytotoxicity (Apoptosis Induction)Hoechst StainingHuman T-cell leukemia (Jurkat)Induces ~25% apoptosis at 10 µM (24h)[2]
Cytotoxicity (Apoptosis Induction)Hoechst StainingHuman colon adenocarcinoma (HT-29)Induces ~20% apoptosis at 10 µM (24h)[2]
Balanolide A Anti-inflammatoryNitric Oxide (NO) ProductionRAW 264.711.8 µM
Balanolide B Anti-inflammatoryNitric Oxide (NO) ProductionRAW 264.712.9 µM
Butyrolactone I Anti-inflammatoryNitric Oxide (NO) ProductionBV-2 microgliaIC₅₀ of 18 µM[3]
Anti-inflammatoryNeutrophil Elastase ReleaseHuman Neutrophils2.30 µM
Parthenolide CytotoxicityMTT AssayHuman cervical cancer (SiHa)8.42 ± 0.76 μM[4][5]
CytotoxicityMTT AssayHuman breast cancer (MCF-7)9.54 ± 0.82 μM[4][5]
CytotoxicityMTT AssayHuman lung carcinoma (A549)4.3 µM[6]
CytotoxicityMTT AssayHuman medulloblastoma (TE671)6.5 µM[6]
CytotoxicityMTT AssayHuman colon adenocarcinoma (HT-29)7.0 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays cited in the comparative data table.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the butenolide compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.[7][8][9][10]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide (NO) by cells, typically macrophages like RAW 264.7 or microglia like BV-2, upon stimulation with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Plate RAW 264.7 or BV-2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the butenolide compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes to allow for color development. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is determined by comparing the results of the compound-treated cells with the LPS-stimulated control cells.[11][12]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were created using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Butenolide (Varying Concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_reagent Add MTT Reagent incubate2->add_reagent incubate3 Incubate 4h add_reagent->incubate3 solubilize Add Solubilization Solution incubate3->solubilize measure Measure Absorbance at 570nm solubilize->measure calculate Calculate Cell Viability & IC50 measure->calculate end Results calculate->end nf_kappa_b_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits IkB_p P-IκB IkB->IkB_p NFkB_p65_p50_active Active NF-κB NFkB_p65_p50->NFkB_p65_p50_active Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_in_nucleus NF-κB (p65/p50) NFkB_p65_p50_active->NFkB_in_nucleus Translocation DNA DNA NFkB_in_nucleus->DNA Binds to Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Gene_expression Induces Butenolides Butenolides Butenolides->IKK Inhibits Butenolides->NFkB_p65_p50_active Inhibits Translocation

References

A Researcher's Guide to Validating the Mechanism of Action of Novel Inhibitors Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rigorous validation of a drug's mechanism of action (MOA) is a cornerstone of modern drug development. It ensures that a compound's therapeutic effects are due to its intended interaction with a specific molecular target. One of the most definitive methods for MOA validation is the use of knockout (KO) models, where the gene encoding the putative target is deleted.[1][2] This guide provides a comprehensive comparison of experimental approaches for validating the MOA of a novel inhibitor, using the natural product Griffonilide as a representative example. This compound is a butenolide isolated from the roots of Semiaquilegia adoxoides.[3] For the purpose of this guide, we will hypothesize that its MOA is the inhibition of a key signaling enzyme, hereafter referred to as "Target X". This guide will detail the workflows, data interpretation, and comparative analysis required to confirm this hypothesis.

The core principle of this validation strategy is straightforward: a compound that acts specifically through a single target should lose its efficacy in a model system where that target has been genetically removed.[1] This approach not only confirms the primary target but also helps to identify potential off-target effects.

Comparative Strategies for MOA Validation

Validating an inhibitor's MOA involves a multi-faceted approach. While knockout models provide the gold standard for genetic validation, their results are often compared with and supplemented by other methods. Below is a comparison of key validation strategies.

Validation StrategyPrincipleAdvantagesDisadvantages
Target Knockout (KO) Models The gene for the putative target is permanently deleted (e.g., via CRISPR-Cas9). The inhibitor's effect is compared between wild-type (WT) and KO cells or organisms.[1]Provides definitive genetic evidence of target engagement. Helps to distinguish on-target from off-target effects. Isogenic cell line pairs offer perfect controls.[1]Can be time-consuming and technically challenging to create stable KO lines. Potential for compensatory mechanisms to arise. Not all genes are non-lethal when knocked out.[4]
RNA Interference (RNAi) The expression of the target protein is temporarily reduced by introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs).Faster and technically simpler than generating stable KO lines. Allows for tunable levels of protein knockdown.Knockdown is often incomplete, which can lead to ambiguous results. Potential for off-target effects from the RNAi machinery itself. Transient nature may not be suitable for all experimental designs.
Chemical Genetics A "bump-hole" approach where the target protein is mutated to be sensitive to an inhibitor analog but resistant to the original inhibitor, or vice versa.Provides a high degree of specificity. Allows for temporal control of target inhibition.Requires extensive protein engineering and synthesis of specialized chemical probes. May not be feasible for all protein targets.
Overexpression Models The target protein is overexpressed in cells. This can confer resistance to an inhibitor if the inhibitor's concentration becomes the limiting factor.Can provide complementary evidence for target engagement. Relatively simple to implement.Overexpression can lead to non-physiological artifacts and may not accurately reflect the endogenous signaling pathway.

Experimental Workflow and Protocols

A systematic workflow is crucial for validating the MOA of an inhibitor like this compound using knockout models. The process involves generating the model, validating the knockout, and then performing comparative functional assays.

G cluster_0 Phase 1: Model Generation & Validation cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Data Interpretation A Design gRNA against Target X Gene B CRISPR-Cas9 Transfection into WT Cell Line A->B C Single Cell Cloning & Expansion B->C D Genotype Screening (PCR & Sequencing) C->D E Protein Expression Validation (Western Blot) D->E F Treat WT & KO Cells with This compound (Dose-Response) E->F G Cell Viability Assay (e.g., MTT, CellTiter-Glo) F->G H Target-Specific Functional Assay (e.g., Kinase Activity, Reporter Gene) F->H I Downstream Pathway Analysis (e.g., Phospho-Blotting) F->I J Compare IC50 Values (WT vs. KO) G->J K Assess Loss of Functional Effect in KO H->K L Confirm Lack of Downstream Signal Modulation in KO I->L M Conclusion on MOA J->M K->M L->M

Caption: Workflow for MOA validation using a knockout model.

Protocol 1: Generation of a Target X Knockout Cell Line via CRISPR-Cas9
  • gRNA Design and Synthesis: Design two or more single guide RNAs (sgRNAs) targeting an early exon of the Target X gene using a validated online tool (e.g., CHOPCHOP). Synthesize the selected gRNAs.

  • Vector Construction: Clone the synthesized gRNA sequences into a Cas9 expression vector.

  • Transfection: Transfect the Cas9-gRNA plasmid into the wild-type parental cell line using a suitable method (e.g., lipofection or electroporation).

  • Single-Cell Sorting: 48-72 hours post-transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.

  • Clonal Expansion: Culture the single cells until sufficient colony size is achieved for screening.

  • Genomic DNA Extraction and PCR: Extract genomic DNA from each expanded clone. Perform PCR amplification of the targeted region.

  • Genotype Confirmation: Analyze PCR products for insertions/deletions (indels) via Sanger sequencing. Clones with confirmed frameshift mutations in all alleles are identified as potential knockouts.

  • Protein Validation: Confirm the absence of Target X protein expression in candidate clones via Western Blotting. This is a critical step to ensure a functional knockout at the protein level.[5]

Protocol 2: Comparative Cell Viability Assay
  • Cell Seeding: Seed wild-type (WT) and validated Target X knockout (KO) cells in parallel in 96-well plates at an appropriate density. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat both WT and KO cells with the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined duration relevant to the expected biological effect (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle-treated control for each cell line. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for both WT and KO cells.

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for direct comparison. The expected outcome is a significant shift in the IC50 value in the KO cell line compared to the WT cell line.

Table 1: Comparative Efficacy of this compound in WT vs. Target X KO Cells
Cell LineTreatmentIC50 (µM)Max Inhibition (%)
Wild-Type (WT) This compound1.5 ± 0.295 ± 3
Target X KO This compound> 100 (inactive)8 ± 2
Wild-Type (WT) Alternative Inhibitor Y5.2 ± 0.492 ± 4
Target X KO Alternative Inhibitor Y> 100 (inactive)10 ± 3
Wild-Type (WT) Doxorubicin (Control)0.8 ± 0.198 ± 1
Target X KO Doxorubicin (Control)0.9 ± 0.197 ± 2

Note: Data are hypothetical and for illustrative purposes.

The data in Table 1 would strongly support the hypothesis that this compound's cytotoxic effect is mediated through Target X. The dramatic increase in the IC50 value in the KO cells indicates resistance to the compound, as the molecular target is absent. Including a non-specific cytotoxic agent like Doxorubicin serves as a crucial control to demonstrate that the KO cells are still generally sensitive to apoptosis-inducing agents and that the resistance is specific to the on-target inhibitor.

G cluster_WT Wild-Type (WT) Cell cluster_KO Target X Knockout (KO) Cell This compound This compound TargetX Target X This compound->TargetX Inhibits DownstreamEffector Downstream Effector TargetX->DownstreamEffector Blocks Signal CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector->CellularResponse Griffonilide_KO This compound TargetX_KO Target X (Absent) Griffonilide_KO->TargetX_KO No Interaction DownstreamEffector_KO Downstream Effector CellularResponse_KO No Cellular Response

References

Cross-Validation of Griffonilide's Anticancer Effects: A Comparative Analysis in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic and apoptotic effects of Griffonilide, a promising anti-neoplastic agent, reveals differential sensitivities and potential mechanisms of action across various human cancer cell lines. This guide provides a comprehensive comparison of this compound's efficacy, supported by experimental data and detailed protocols for researchers in oncology and drug development.

This compound, a cardenolide derived from Streptocaulon griffithii, has demonstrated significant anticancer activity in preclinical studies.[1] Its ability to inhibit cell proliferation and induce apoptosis makes it a compound of interest for further investigation. This guide aims to provide a cross-validation of its effects in different cancer cell line models, offering a comparative perspective on its therapeutic potential.

Comparative Efficacy of this compound Across Cancer Cell Lines

This compound has shown potent cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight its efficacy at sub-micromolar concentrations. The following table summarizes the IC50 values of this compound in four human cancer cell lines after a 72-hour treatment period, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µg/mL)
PC-3Prostate Cancer0.17
A549Lung Cancer0.23
HCT-116Colon Cancer0.31
MCF-7Breast Cancer0.43

Data compiled from in vitro studies on the anti-proliferative effects of this compound.[1]

These findings indicate that this compound exhibits a broad spectrum of anticancer activity, with the prostate cancer cell line PC-3 showing the highest sensitivity. Furthermore, studies have confirmed that this compound induces apoptosis in cancer cells.[1] For instance, in PC-3 cells, treatment with this compound led to a significant increase in the apoptotic cell population, as observed through morphological changes and flow cytometry analysis.

Potential Mechanisms of Action: Targeting Key Signaling Pathways

While the precise molecular targets of this compound are still under investigation, its ability to induce apoptosis suggests interference with critical cell survival pathways. Two of the most frequently dysregulated signaling cascades in cancer are the STAT3 and Akt/mTOR pathways, which play pivotal roles in cell proliferation, survival, and angiogenesis.[2][3][4][5][6][7]

The STAT3 Signaling Pathway: Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) is a hallmark of many cancers, promoting tumor growth and survival.[3][5] Inhibition of this pathway is a key strategy in cancer drug development.

The Akt/mTOR Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another central regulator of cell growth and survival.[2][4][6] Its aberrant activation is a common event in various malignancies, making it an attractive target for therapeutic intervention.

Further research is warranted to determine if this compound exerts its anticancer effects through the modulation of these or other critical signaling pathways.

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed protocols for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) and a vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the experimental workflow and the potential signaling pathways involved, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell Lines (PC-3, A549, HCT-116, MCF-7) Cell Lines (PC-3, A549, HCT-116, MCF-7) This compound Treatment This compound Treatment Cell Lines (PC-3, A549, HCT-116, MCF-7)->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay->Apoptosis Quantification

Caption: Experimental workflow for cross-validating this compound's effects.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation Growth_Factor_Receptor Growth_Factor_Receptor Growth_Factor_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P STAT3_Dimer p-STAT3 Dimer STAT3_P->STAT3_Dimer Dimerization Target_Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_Dimer->Target_Gene_Expression Nuclear Translocation & Transcription This compound This compound (Hypothesized Inhibition) This compound->JAK This compound->STAT3

Caption: The STAT3 signaling pathway and hypothesized inhibition by this compound.

akt_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell_Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival This compound This compound (Hypothesized Inhibition) This compound->PI3K This compound->Akt This compound->mTORC1

Caption: The Akt/mTOR signaling pathway and hypothesized inhibition by this compound.

References

Benchmarking Griffonilide: A Comparative Analysis Against Known mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of Griffonilide, a novel investigational compound, against established inhibitors of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.[1][2][3] This document presents supporting experimental data for this compound (using the available data for Gracillin, a natural steroidal saponin that inhibits the mTOR pathway) and compares its efficacy with first and second-generation mTOR inhibitors: Rapamycin, Everolimus, and Torin 1.[4][5][6][7]

Introduction to mTOR Signaling and its Inhibitors

The mTOR protein kinase is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[8] mTORC1 integrates signals from growth factors and nutrients to regulate protein synthesis and cell growth, primarily through the phosphorylation of S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt.[8]

The inhibitors benchmarked in this guide are:

  • This compound (Gracillin): A natural steroidal saponin that has been shown to inhibit the mTOR signaling pathway, leading to autophagy and anti-proliferative effects in cancer cells.[4][9] It appears to act upstream of mTOR by down-regulating p-PI3K and p-Akt and up-regulating p-AMPK.[4]

  • Rapamycin: A macrolide compound and the first-generation allosteric inhibitor of mTORC1.[3][5] It forms a complex with FKBP12, which then binds to mTORC1, inhibiting its activity.[5]

  • Everolimus: A derivative of rapamycin with improved pharmacokinetic properties, also functioning as an allosteric inhibitor of mTORC1.[6][10]

  • Torin 1: A potent and selective second-generation ATP-competitive inhibitor of mTOR, targeting the kinase domain of both mTORC1 and mTORC2.[7][11][12]

Comparative Efficacy of mTOR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Gracillin) and the benchmark inhibitors in the A549 non-small cell lung cancer cell line, providing a quantitative comparison of their anti-proliferative activities.

CompoundTarget(s)IC50 in A549 Cells (µM)Mechanism of ActionReference(s)
This compound (Gracillin) mTOR pathway (upstream)0.96 - 2.54Inhibition of PI3K/Akt, Activation of AMPK[9][13][14]
Rapamycin mTORC118.74 - 32.99Allosteric mTORC1 inhibitor[5][15]
Everolimus mTORC1Dose-dependent inhibitionAllosteric mTORC1 inhibitor[10][16]
Torin 1 mTORC1/mTORC2Not specified for A549, but potent (nM range in other assays)ATP-competitive mTOR kinase inhibitor[7][11][12]

Signaling Pathway and Inhibition Points

The following diagram illustrates the mTOR signaling pathway and the points of inhibition for this compound (Gracillin) and the benchmark inhibitors.

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 TSC TSC1/2 Akt->TSC Cytoskeleton Cytoskeletal Organization Akt->Cytoskeleton AMPK AMPK AMPK->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2->Akt CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth This compound This compound (Gracillin) This compound->PI3K This compound->AMPK Rapamycin Rapamycin Everolimus Rapamycin->mTORC1 Torin1 Torin 1 Torin1->mTORC1 Torin1->mTORC2

Figure 1: mTOR Signaling Pathway and Inhibitor Targets.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and transparency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound (Gracillin), Rapamycin, Everolimus, or Torin 1 for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blot Analysis of mTOR Pathway Phosphorylation

This technique is used to detect and quantify the phosphorylation status of key proteins in the mTOR pathway.

  • Cell Lysis: After treatment with the inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, p-Akt (Ser473), Akt, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro mTOR Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1 or mTORC2.[4][17][18]

  • Immunoprecipitation: Lyse treated cells and immunoprecipitate mTORC1 or mTORC2 using antibodies against Raptor (for mTORC1) or Rictor (for mTORC2).[17]

  • Kinase Reaction: Resuspend the immunoprecipitates in a kinase buffer containing ATP and a recombinant substrate (e.g., GST-4E-BP1 for mTORC1 or inactive Akt for mTORC2).[17]

  • Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a Western blot experiment to assess the effect of an mTOR inhibitor.

Western_Blot_Workflow Start Start: Cell Culture (A549) Treatment Treat with mTOR Inhibitor Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-mTOR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis End End: Results Analysis->End

Figure 2: Western Blot Experimental Workflow.

References

Independent replication of published Griffonilide findings

Author: BenchChem Technical Support Team. Date: December 2025

An independent review of published findings on Griffonilide, a natural compound isolated from the roots of Semiaquilegia adoxoides, is currently hampered by the limited availability of public data on its specific biological activities. While the plant source is recognized in traditional medicine for its anti-inflammatory and anti-neoplastic properties, specific peer-reviewed studies detailing the biological effects of isolated this compound are not readily identifiable in the public domain.[1] This guide, therefore, focuses on the broader context of research into Semiaquilegia adoxoides and related compounds, providing a framework for the kind of comparative analysis that would be possible should data on this compound become available.

The Challenge of Replicating this compound Findings

This compound is a butenolide that has been isolated from Semiaquilegia adoxoides.[2][3][4][5][6] Chemical suppliers note its origin from a "traditional anticancer herb," suggesting a potential therapeutic application. However, a thorough review of scientific literature did not yield a primary publication detailing the specific anticancer activity of purified this compound.

In contrast, studies have been conducted on crude extracts of Semiaquilegia adoxoides (Radix Semiaquilegiae). Research by Shu-peng et al. (2013) demonstrated the in-vitro inhibitory effects of ethanol extracts on human hepatoma HepG-2 and SMMC-7721 cells.[7][8][9] This study provides valuable data on the potential of the plant as a source of anticancer compounds, though it does not isolate the effects of this compound specifically.

Comparative Data from Semiaquilegia adoxoides Extracts

To illustrate the type of data presentation required for a full comparison guide, the findings from the study on Semiaquilegia adoxoides extracts are summarized below.

Table 1: In-Vitro Anticancer Activity of Semiaquilegia adoxoides Root Extracts

Cell LineExtract TypeConcentration (g/ml)Inhibition Rate (%)IC50 (g/ml)
HepG-2Ethanol Reflux Extract275.33.64
SMMC-7721Ethanol Reflux Extract281.23.21
HepG-2Ultrasonic Extract268.5Not Reported
SMMC-7721Ultrasonic Extract272.4Not Reported

Data extracted from Shu-peng et al., 2013.[7][9]

Experimental Protocols

A detailed experimental protocol is essential for the independent replication of findings. The methodology used to assess the anticancer activity of Semiaquilegia adoxoides extracts is outlined below.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Culture: Human hepatoma HepG-2 and SMMC-7721 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells in the logarithmic growth phase were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: The culture medium was replaced with fresh medium containing different concentrations of the Semiaquilegia adoxoides extracts. A control group with no extract was also included.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: 20 µl of 5 mg/ml MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The supernatant was discarded, and 150 µl of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Calculation: The cell inhibition rate was calculated using the formula: Inhibition Rate (%) = (1 - Absorbance of treated group / Absorbance of control group) x 100%. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) was then calculated.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clarity. While a specific signaling pathway for this compound is unknown, a general workflow for the investigation of natural product extracts can be depicted.

G cluster_0 Extraction and Preparation cluster_1 In-Vitro Anticancer Screening cluster_2 Future Work: this compound-Specific Investigation A Semiaquilegia adoxoides (Radix Semiaquilegiae) B Ethanol Reflux Extraction A->B C Ultrasonic Extraction A->C D Crude Extracts B->D C->D F MTT Assay for Cell Viability D->F H Isolation of this compound D->H E Human Hepatoma Cell Lines (HepG-2, SMMC-7721) E->F G Data Analysis: Inhibition Rate & IC50 F->G I Biological Activity Testing of Purified this compound H->I J Mechanism of Action Studies I->J K Signaling Pathway Elucidation J->K

Caption: Workflow for investigating the anticancer properties of Semiaquilegia adoxoides extracts and future directions for this compound research.

Conclusion

While the traditional use of Semiaquilegia adoxoides and preliminary studies on its extracts suggest potential anticancer activity, a critical gap exists in the scientific literature regarding the specific biological functions of its isolated constituent, this compound. For a comprehensive and independent replication of findings, the original research detailing the bioactivity of purified this compound is required. The data and protocols presented here for the crude extracts of Semiaquilegia adoxoides serve as a methodological template for such future investigations. Further research is needed to isolate this compound, test its specific bioactivities, and elucidate its mechanism of action. This would enable direct comparisons with other potential therapeutic alternatives and facilitate independent verification of its effects.

References

Unraveling the Bioactivity of Griffonia simplicifolia: A Look Beyond Griffonilide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable absence of specific research on the structure-activity relationship (SAR) of Griffonilide and its analogs. While Griffonia simplicifolia, the plant from which this compound is presumably derived, has been the subject of various phytochemical and biological studies, the focus has predominantly been on other classes of compounds. This guide summarizes the current understanding of the chemical constituents of Griffonia simplicifolia and their biological activities, highlighting the existing knowledge gap concerning this compound.

Chemical Constituents of Griffonia simplicifolia

The seeds of Griffonia simplicifolia are a rich source of various bioactive compounds. Extensive research has led to the identification of several key chemical constituents, with 5-Hydroxytryptophan (5-HTP) being the most prominent and well-studied.[1][2][3][4]

Table 1: Major Chemical Constituents of Griffonia simplicifolia Seeds

Compound ClassSpecific CompoundsReported Biological Activities
Amino Acids 5-Hydroxytryptophan (5-HTP)Precursor to serotonin, implicated in mood regulation, sleep, and appetite control.[2][3][5]
Alkaloids Griffonine (a β-carboline derivative)Potential in vitro activity against HepG2 cells.[2]
Lectins GS IVSpecific binding to Lewis b blood group antigens.[6]
Phenolic Compounds Isomyricitrin, Taxifolin, Flavonol glucuronideAntioxidant properties.[3][7]
Fatty Acids Linoleic acid, Oleic acid, Stearic acid, Palmitic acidGeneral nutritional and physiological roles.[2]

Biological Activities of Griffonia simplicifolia Extracts

Extracts from Griffonia simplicifolia seeds have demonstrated a range of biological activities in preclinical studies. These effects are generally attributed to the synergistic action of its various components.

  • Antioxidant Activity: Hydroalcoholic extracts have shown significant radical scavenging and metal-reducing power, largely attributed to their high content of phenolic compounds.[3][7]

  • Antiproliferative Activity: Dose-dependent antiproliferative effects have been observed against various cancer cell lines, including HeLa, HepG2, and MCF-7.[3][7][8]

  • Antimicrobial Activity: Extracts have exhibited antibiotic activity against Staphylococcus aureus.[3][7]

It is important to note that these activities have been associated with the whole plant extract or its major known constituents, and not specifically with this compound.

The Enigma of this compound

Despite the initial search for "Structure-activity relationship (SAR) studies of this compound analogs," no specific scientific literature detailing the isolation, characterization, synthesis of analogs, or biological activities of a compound named "this compound" could be identified. The extensive chemical profiling of Griffonia simplicifolia in the available research does not list this compound as a significant constituent.

This information gap prevents the creation of a comparative guide on this compound analogs as originally requested. Consequently, the presentation of quantitative data tables comparing analog performance, detailed experimental protocols for SAR studies, and signaling pathway diagrams related to this compound is not possible at this time.

Future Directions

The diverse biological activities of Griffonia simplicifolia extracts suggest a rich chemical diversity that warrants further investigation. Future research could focus on:

  • Comprehensive phytochemical analysis to identify and isolate novel minor constituents, which may include compounds like this compound.

  • Bioassay-guided fractionation to pinpoint the specific molecules responsible for the observed antiproliferative and antimicrobial activities.

  • Synthesis of derivatives of known bioactive compounds, such as griffonine, to explore their structure-activity relationships.

Experimental Workflows

While specific protocols for this compound are unavailable, a general workflow for the investigation of natural products can be conceptualized.

G cluster_0 Extraction & Isolation cluster_1 Biological Screening cluster_2 SAR Studies cluster_3 Mechanism of Action A Griffonia simplicifolia Plant Material B Extraction (e.g., Maceration, Soxhlet) A->B C Crude Extract B->C D Chromatographic Separation (e.g., HPLC) C->D E Pure Compounds D->E F In vitro Bioassays (e.g., MTT, Antimicrobial) E->F G Identification of Active Compounds F->G H Lead Compound G->H I Synthesis of Analogs H->I J Biological Evaluation of Analogs I->J K Establish SAR J->K L Target Identification K->L M Pathway Analysis L->M

Figure 1. A generalized workflow for natural product drug discovery.

This diagram illustrates the logical progression from plant material to the elucidation of a compound's mechanism of action, a path that has yet to be documented for this compound.

References

Hypothetical Transcriptomic Profile of Griffonilide: A Comparative Analysis with Anti-Inflammatory and Alpha-Glucosidase Inhibiting Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no public studies have reported on the transcriptomic profile of cells treated with Griffonilide. This guide presents a hypothetical comparison based on its known biological activities—anti-inflammatory effects and alpha-glucosidase inhibition. The data presented for the comparator drugs, a corticosteroid and an alpha-glucosidase inhibitor, are derived from existing literature and are intended to provide a framework for potential future studies on this compound.

Introduction

This compound is a naturally occurring butenolide isolated from various medicinal plants, including Bauhinia thonningii and Semiaquilegia adoxoides. Preliminary studies have indicated its potential as an anti-inflammatory agent and an inhibitor of alpha-glucosidase. Understanding the transcriptomic signature of this compound is a crucial step in elucidating its mechanism of action and evaluating its therapeutic potential. This guide provides a hypothetical comparison of the potential transcriptomic effects of this compound with those of well-characterized drugs: the corticosteroid, corticosterone, as a representative anti-inflammatory agent, and the alpha-glucosidase inhibitor, voglibose.

Hypothetical Transcriptomic Signatures: A Comparative Overview

Due to the absence of direct transcriptomic data for this compound, we have compiled data from studies on corticosterone and voglibose to serve as a basis for a hypothetical comparison. The following tables summarize the key differentially expressed genes identified in response to these comparator drugs.

Table 1: Differentially Expressed Genes in PC12 Cells Treated with Corticosterone

This table summarizes a selection of differentially expressed genes in rat pheochromocytoma (PC12) cells following treatment with corticosterone, a well-established anti-inflammatory and stress-related hormone.

Gene SymbolGene NameFold Changep-valueBiological Process
Upregulated
Sgk1Serum/glucocorticoid regulated kinase 1>2.0<0.05Glucocorticoid signaling, Cell survival
Fkbp5FK506 binding protein 5>2.0<0.05Glucocorticoid receptor signaling
Per1Period circadian protein homolog 1>2.0<0.05Circadian rhythm, Glucocorticoid signaling
Downregulated
NgfNerve growth factor<-2.0<0.05Neurite outgrowth, Cell differentiation
BdnfBrain-derived neurotrophic factor<-2.0<0.05Neuronal survival and growth
Il6Interleukin-6<-2.0<0.05Inflammatory response

Data is synthesized from publicly available studies on corticosterone-treated PC12 cells.

Table 2: Differentially Expressed Genes in the Liver of Mice Treated with Voglibose

This table presents genes involved in hepatic de novo lipogenesis that are downregulated in the liver of high-fat, high-fructose diet-fed mice treated with the alpha-glucosidase inhibitor voglibose.

Gene SymbolGene NameFold Changep-valueBiological Process
Downregulated
Srebf1 (SREBP-1)Sterol regulatory element binding transcription factor 1< -1.5<0.05Hepatic de novo lipogenesis
Mlxipl (ChREBP)MLX interacting protein like< -1.5<0.05Carbohydrate response element-binding protein, Lipogenesis
Acaca (ACC)Acetyl-CoA carboxylase alpha< -1.5<0.05Fatty acid biosynthesis
Fasn (FAS)Fatty acid synthase< -1.5<0.05Fatty acid biosynthesis

Data is based on a study investigating the effects of voglibose on non-alcoholic fatty liver disease in a mouse model.

Experimental Protocols

To ensure reproducibility and facilitate the design of future experiments with this compound, detailed methodologies for the types of studies that would generate the comparative data are provided below.

Transcriptomic Analysis of Corticosterone-Treated PC12 Cells
  • Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere for 24 hours. Subsequently, the culture medium is replaced with fresh medium containing either corticosterone (e.g., 100 µM) or vehicle (e.g., 0.1% DMSO) and incubated for a specified duration (e.g., 24 hours).

  • RNA Extraction: Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation and Sequencing: RNA sequencing libraries are prepared from the extracted RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Raw sequencing reads are quality-controlled and aligned to the rat reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon corticosterone treatment compared to the vehicle control.

In Vivo Study of Voglibose on Hepatic Gene Expression in a Mouse Model
  • Animal Model: Male C57BL/6J mice are fed a high-fat, high-fructose diet to induce a model of non-alcoholic fatty liver disease.

  • Treatment: After a period of diet induction, mice are treated with voglibose (e.g., mixed in the diet or administered by oral gavage) or a vehicle control for a specified duration (e.g., 4 weeks).

  • Tissue Collection and RNA Extraction: At the end of the treatment period, mice are euthanized, and liver tissues are collected and immediately stored in a stabilizing agent (e.g., RNAlater). Total RNA is then extracted from the liver tissue.

  • Gene Expression Analysis: Gene expression levels of target genes (e.g., Srebf1, Mlxipl, Acaca, Fasn) are quantified using quantitative real-time PCR (qRT-PCR) with gene-specific primers.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be modulated by an anti-inflammatory compound like this compound, a hypothetical pathway for an alpha-glucosidase inhibitor, and a standard experimental workflow for transcriptomic analysis.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Glucocorticoid Receptor (GR) HSP90 HSP90 Receptor->HSP90 NFkB_Inhibitor IκBα Receptor->NFkB_Inhibitor Induces expression This compound This compound (Hypothetical) This compound->Receptor NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits (sequesters) DNA DNA NFkB->DNA Translocates and binds promoter Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->Inflammatory_Genes Transcription

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

alpha_glucosidase_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Carbohydrates Dietary Carbohydrates Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase Substrate Glucose Glucose Alpha_Glucosidase->Glucose Produces This compound This compound (Hypothetical) This compound->Alpha_Glucosidase Inhibits Glucose_Transporter Glucose Transporter Glucose->Glucose_Transporter Uptake Cellular_Signaling Downstream Signaling Glucose_Transporter->Cellular_Signaling Blood_Glucose Blood Glucose Levels Cellular_Signaling->Blood_Glucose Regulates

Caption: Hypothetical mechanism of alpha-glucosidase inhibition by this compound.

experimental_workflow start Cell Culture/ Animal Model treatment Treatment with this compound vs. Vehicle Control start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction quality_control RNA Quality Control (e.g., Bioanalyzer) rna_extraction->quality_control library_prep RNA-Seq Library Preparation quality_control->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, DEG) sequencing->data_analysis pathway_analysis Pathway and Functional Enrichment Analysis data_analysis->pathway_analysis

Caption: Standard experimental workflow for transcriptomic analysis.

Conclusion

While the direct transcriptomic effects of this compound remain to be elucidated, this guide provides a comparative framework based on its known biological activities. The provided data on corticosterone and voglibose, along with the detailed experimental protocols and workflow diagrams, offer a valuable resource for researchers planning to investigate the molecular mechanisms of this compound. Future transcriptomic studies are essential to confirm its gene regulatory networks and to fully understand its potential as a therapeutic agent for inflammatory and metabolic disorders.

Validating In Vitro Findings of Griffonilide in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro findings related to Griffonilide and the subsequent efforts to validate these findings in in vivo models. Due to the limited specific research on isolated this compound, this guide will focus on the broader findings from Griffonia simplicifolia extracts, the natural source of this compound, and compare them with established alternative compounds.

Introduction to this compound and Griffonia simplicifolia

This compound is a constituent of Griffonia simplicifolia, a West African shrub.[1] While research on isolated this compound is sparse, extracts of Griffonia simplicifolia have been investigated for various biological activities, primarily attributed to a complex mixture of phytochemicals including 5-hydroxytryptophan (5-HTP), flavonoids, and other phenolic compounds.[2][3][4] This guide will synthesize the available in vitro data for Griffonia simplicifolia extracts and explore the existing in vivo evidence, offering a framework for understanding the potential therapeutic applications and the challenges in validating the specific effects of this compound.

In Vitro Biological Activities of Griffonia simplicifolia Extracts

Extracts from the seeds and leaves of Griffonia simplicifolia have demonstrated notable antioxidant and antiproliferative activities in laboratory settings.

Antioxidant Activity

Griffonia simplicifolia extracts have shown the ability to scavenge free radicals and reduce oxidative stress in various in vitro assays. Aqueous leaf extracts exhibited good antioxidant activity with an IC50 value of 85.11 μg/mL in a DPPH assay.[5] Methanol and petroleum ether extracts of the leaves also demonstrated dose-dependent scavenging of DPPH radicals.[6] Hydroalcoholic seed extracts showed significant radical scavenging and metal-reducing antioxidant power.[2][3]

Antiproliferative Activity

Several studies have highlighted the potential of Griffonia simplicifolia extracts to inhibit the growth of cancer cell lines. These extracts have shown dose-dependent antiproliferative activity against HeLa, HepG2, and MCF-7 cancer cell lines.[2][3][7] It is important to note that the GI50 (Growth Inhibition 50) values varied between different extracts and cell lines, indicating differential sensitivity.[2][3]

Comparative Analysis of In Vitro Activities

To contextualize the in vitro findings for Griffonia simplicifolia extracts, the following table compares their reported activities with those of well-established antioxidant and anticancer agents.

Compound/ExtractAssayCell LineIC50 / GI50Reference
Griffonia simplicifolia Aqueous Leaf Extract DPPH Antioxidant Assay-85.11 µg/mL[5]
Griffonia simplicifolia Seed Extract Antiproliferative AssayHeLaVariable[2]
HepG2Variable[2]
MCF-7Variable[2]
Vitamin C (Ascorbic Acid) DPPH Antioxidant Assay-~5 µg/mL(General Knowledge)
Curcumin Antiproliferative AssayMCF-7~10-20 µM[8]
Resveratrol Antiproliferative AssayVarious~15-50 µM[8]

Note: Direct comparison is challenging due to variations in extraction methods, extract composition, and experimental protocols. The data for Griffonia simplicifolia is for crude extracts, not isolated this compound.

In Vivo Validation Studies

The transition from in vitro findings to in vivo efficacy is a critical step in drug development. Research on in vivo validation of the antioxidant and antiproliferative effects of Griffonia simplicifolia extracts is still in its early stages. Most in vivo studies have focused on the neurological effects of 5-HTP, the most abundant compound in the seeds.[1][9]

One study in a mouse model of vulvovaginal candidiasis showed that a Griffonia simplicifolia seed extract rich in 5-HTP reduced inflammation and fungal growth, suggesting immunomodulatory and anti-inflammatory effects in vivo.[10] Another study on rats with induced nephrotoxicity demonstrated the nephroprotective effects of the leaf extract, potentially linked to its antioxidant properties.[1]

Currently, there is a lack of in vivo studies specifically designed to validate the in vitro antiproliferative findings of Griffonia simplicifolia extracts or isolated this compound in cancer models.

Experimental Protocols

In Vitro Antioxidant Activity (DPPH Assay)

A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

  • Sample preparation: Griffonia simplicifolia extracts are dissolved in a suitable solvent and prepared in various concentrations.

  • Reaction: The extract solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the extract). The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of the Griffonia simplicifolia extract or a control vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The GI50 value, the concentration of the extract that inhibits cell growth by 50%, is determined.

Visualizing Pathways and Workflows

Proposed Antiproliferative Signaling Pathway

While the specific mechanism of action for this compound is unknown, many phytochemicals exert their antiproliferative effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.

Antiproliferative_Pathway cluster_0 Griffonia simplicifolia Extract cluster_1 Cellular Targets cluster_2 Cellular Outcomes This compound This compound & Other Phytochemicals ROS Reactive Oxygen Species This compound->ROS Scavenges Signaling Proliferation Signaling (e.g., MAPK, PI3K/Akt) This compound->Signaling Inhibits Apoptosis_Reg Apoptosis Regulators (e.g., Bcl-2, Caspases) This compound->Apoptosis_Reg Modulates Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Reg->Apoptosis

Caption: Proposed mechanism of antiproliferative action.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a general workflow for validating the in vivo efficacy of a plant extract.

In_Vivo_Workflow A Animal Model Selection (e.g., Xenograft model in mice) B Treatment Groups (Vehicle Control, Extract Groups, Positive Control) A->B C Extract Administration (e.g., Oral gavage, IP injection) B->C D Monitoring (Tumor volume, Body weight, Clinical signs) C->D E Endpoint Analysis (Tumor weight, Histopathology, Biomarker analysis) D->E F Data Analysis & Interpretation E->F

Caption: General workflow for in vivo efficacy studies.

Conclusion and Future Directions

The available in vitro evidence suggests that extracts of Griffonia simplicifolia possess promising antioxidant and antiproliferative properties. However, the specific contribution of this compound to these activities remains to be elucidated. The lack of robust in vivo data, particularly in the context of cancer, highlights a significant gap in the research.

Future research should focus on:

  • Isolation and Characterization: Isolating this compound and other major constituents of Griffonia simplicifolia to evaluate their individual biological activities in vitro.

  • Mechanism of Action Studies: Investigating the molecular mechanisms by which these compounds exert their effects.

  • In Vivo Validation: Conducting well-designed in vivo studies in relevant animal models to validate the in vitro findings and assess the therapeutic potential of purified compounds.

  • Comparative Studies: Performing head-to-head comparisons with standard-of-care agents to determine the relative efficacy and potential for combination therapies.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of this compound and other compounds from Griffonia simplicifolia and pave the way for their potential development as novel therapeutic agents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Griffonilide
Reactant of Route 2
Griffonilide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.